Abcg2-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H32N4O4/c1-12(2)8-19-22-16(15-7-6-14(32-5)9-17(15)26-22)10-20-23(30)27-18(24(31)28(19)20)11-21(29)25-13(3)4/h6-7,9,12-13,18-20,26H,8,10-11H2,1-5H3,(H,25,29)(H,27,30)/t18-,19-,20-/m0/s1 |
InChI Key |
ADHKSTKFWLSHMA-UFYCRDLUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Abcg2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Abcg2-IN-4, a novel and orally active inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. Also known as compound K31, this compound was developed as a potential therapeutic agent for erythropoietic protoporphyria (EPP), a genetic disorder characterized by severe phototoxicity due to the accumulation of protoporphyrin IX (PPIX). This document details the scientific rationale for targeting ABCG2 in EPP, the discovery of this compound through structural modifications of a known inhibitor, its quantitative performance, and the detailed experimental protocols for its evaluation.
Introduction: The Role of ABCG2 in Disease
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a crucial membrane protein responsible for the efflux of a wide array of substrates from cells.[1] This function is vital for protecting tissues from xenobiotics and plays a significant role in the pharmacokinetics of many drugs.[1] However, the overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance, while its role in transporting endogenous molecules can contribute to the pathophysiology of certain diseases.[1]
One such condition is erythropoietic protoporphyria (EPP), a genetic disease resulting from a deficiency in the enzyme ferrochelatase, which leads to the accumulation of the heme precursor, protoporphyrin IX (PPIX).[1] ABCG2 is the primary transporter responsible for effluxing PPIX from red blood cells into the plasma.[1] This elevated plasma PPIX deposits in the skin, causing severe pain and phototoxicity upon exposure to light.[1] Therefore, inhibiting ABCG2 presents a promising therapeutic strategy to retain PPIX within red blood cells, reduce its systemic exposure, and ultimately prevent phototoxicity in EPP patients.[1]
Discovery of this compound (K31)
This compound (compound K31) was discovered through a targeted medicinal chemistry effort aimed at improving the drug-like properties of Ko143, a potent and well-characterized ABCG2 inhibitor.[2] While effective in vitro, the therapeutic potential of Ko143 is limited by its metabolic instability.[2] The development of this compound involved structural modifications of the Ko143 scaffold to enhance metabolic stability while retaining high inhibitory potency against ABCG2.[2] This research was conducted as a collaboration between the School of Pharmacy and the Department of Chemistry at the University of Pittsburgh.[1]
Synthesis of this compound
While the specific, step-by-step synthesis of this compound (K31) is not detailed in the primary publication, its development from Ko143 suggests a synthetic route based on the fumitremorgin C scaffold. The synthesis of potent quinazoline-based ABCG2 inhibitors generally involves multi-step organic synthesis.
Illustrative Synthesis of a Quinazoline-based ABCG2 Inhibitor (General Protocol):
The synthesis of compounds structurally related to this compound often starts from commercially available substituted anilinic acids. A typical synthetic route may involve the following key steps:
-
Amide Coupling: The initial step often involves the coupling of a substituted anthranilic acid with an appropriate amino acid derivative to form an amide bond.
-
Cyclization: The resulting intermediate undergoes cyclization, often under thermal or acid-catalyzed conditions, to form the core quinazoline (B50416) ring system.
-
Functional Group Interconversion: Subsequent steps involve the modification of functional groups on the quinazoline core and its substituents to achieve the desired chemical structure. This can include reactions such as N-alkylation, esterification, or the introduction of various side chains.
-
Purification: Each intermediate and the final product are purified using standard techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to ensure high purity. The structure of the final compound is confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative Data
The biological activity and pharmacokinetic properties of this compound (K31) have been quantitatively assessed and compared to its parent compound, Ko143.[2]
| Parameter | This compound (K31) | Ko143 | Reference |
| ABCG2 Inhibition (IC50) | ~10 nM | ~5 nM | [2] |
| Metabolic Stability (% remaining after 1 hr) | ~80% | ~20% | [2] |
| Oral Bioavailability | Orally Active | Not Reported | [1] |
| In Vivo Efficacy (Reduction in Serum PPIX) | Significant | Not Applicable | [2] |
Experimental Protocols
ABCG2 Inhibition Assay
The inhibitory activity of this compound on ABCG2-mediated transport was determined using a pheophorbide A (PhA) efflux assay in ABCG2-overexpressing cells.[3][4]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human ABCG2.
-
Substrate: Pheophorbide A (PhA), a fluorescent substrate of ABCG2.[4]
-
Protocol:
-
HEK293-ABCG2 cells are seeded in 96-well plates and cultured to confluency.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Pheophorbide A is added to a final concentration of 10 µM, and the cells are incubated for an additional 30 minutes at 37°C.
-
Cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular PhA.
-
The intracellular fluorescence of PhA is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 410 nm and 670 nm, respectively.
-
The IC50 value is calculated by plotting the percentage of inhibition of PhA efflux against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy in a Mouse Model of Erythropoietic Protoporphyria
The ability of this compound to prevent phototoxicity was evaluated in a genetically engineered mouse model of EPP.[1]
-
Animal Model: Ferrochelatase-mutant (Fechm1Pas) mice, which recapitulate the biochemical and clinical features of human EPP.
-
Treatment: this compound was administered orally to the Fechm1Pas mice.[1]
-
Protocol:
-
Fechm1Pas mice are treated with a daily oral dose of this compound (e.g., 100 mg/kg) or vehicle control for a specified period.[2]
-
Blood samples are collected at various time points to measure the concentration of PPIX in red blood cells and plasma using UPLC-QTOFMS.[2]
-
For the phototoxicity assessment, a section of the mice's back is shaved and exposed to a controlled light source (e.g., UV light at 395-410 nm) for a set duration.[1]
-
Skin damage is assessed visually and histologically by examining skin sections stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
The efficacy of this compound is determined by its ability to reduce plasma PPIX levels and prevent light-induced skin damage compared to the vehicle-treated group.[1]
-
Visualizations
Signaling Pathway: ABCG2-Mediated PPIX Efflux and Inhibition
References
- 1. Inhibition of ABCG2 prevents phototoxicity in a mouse model of erythropoietic protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
Selectivity Profile of 4-Anilino-quinazoline Analogs as ABCG2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of a series of 4-anilino-quinazoline compounds, potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 (Breast Cancer Resistance Protein, BCRP). Overcoming multidrug resistance (MDR) mediated by ABC transporters is a critical challenge in cancer therapy. ABCG2 is a key player in this process, actively effluxing a wide range of chemotherapeutic agents from cancer cells. The development of selective ABCG2 inhibitors is a promising strategy to reverse MDR and enhance the efficacy of anticancer drugs. This document summarizes the quantitative inhibitory data, details the experimental protocols for selectivity assessment, and provides visual representations of experimental workflows and relevant biological pathways.
Quantitative Selectivity Profile
The inhibitory activity of the 4-anilino-quinazoline series was evaluated against ABCG2, with key compounds also tested for their selectivity against two other major ABC transporters involved in MDR: ABCB1 (P-glycoprotein) and ABCC1 (Multidrug Resistance-Associated Protein 1). The data, presented in terms of IC50 values (the concentration of inhibitor required to reduce the transporter's activity by 50%), are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Scaffold | Substitution (Aniline Moiety) | ABCG2 IC50 (nM)[1] | ABCB1 Inhibition | ABCC1 Inhibition | Selectivity Notes |
| Compound 1 | 2-Phenylquinazoline | 4-cyano | 70 | Not specified | Not specified | Demonstrates significantly higher potency against ABCG2 compared to the known inhibitor Ko143 (IC50: 221 nM).[1] |
| Compound 2 | 2-Phenylquinazoline | 4-hydroxy | 204 | Not specified | Not specified | High inhibitory potency against ABCG2.[1] |
| Compound 3 | 2-Phenylquinazoline | 4-fluorosulfonyl | 556 | Not specified | Not specified | Moderate inhibitory potency against ABCG2.[1] |
| Compound 6 | 2-Phenylquinazoline | 3-cyano | 140 | Not specified | Not specified | The position of the cyano group impacts inhibitory activity.[1] |
| Quinazolines | General | Various | - | Low | Low | The quinazoline-based compounds generally exhibit high selectivity for ABCG2 over ABCB1 and ABCC1.[2][3] |
| Quinolines | General | Various | - | Higher | Higher | Quinoline-based analogues showed lower inhibitory activity and selectivity compared to the quinazolines.[2][3] |
Experimental Protocols
The determination of the inhibitory activity and selectivity of the 4-anilino-quinazoline compounds relied on cell-based fluorescence accumulation assays. These assays measure the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.
Hoechst 33342 Accumulation Assay for ABCG2 Inhibition
This assay is a primary method for assessing ABCG2 inhibitory activity.
-
Principle: Hoechst 33342 is a fluorescent dye and a known substrate of ABCG2. When it accumulates inside the cell and binds to DNA or is embedded in the lipophilic environment of the cell membrane, its fluorescence intensity significantly increases.[1] An effective ABCG2 inhibitor will block the efflux of Hoechst 33342, leading to a higher intracellular fluorescence signal that is directly proportional to the inhibitory activity of the compound.
-
Cell Line: Madin-Darby canine kidney (MDCK) II cells overexpressing human ABCG2 (MDCK II BCRP) are typically used.[1]
-
Procedure:
-
MDCK II BCRP cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then incubated with varying concentrations of the test compounds (inhibitors).
-
A fixed concentration of Hoechst 33342 is added to all wells.
-
The plate is incubated to allow for substrate accumulation and efflux.
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
The IC50 values are calculated from the dose-response curves, where fluorescence intensity is plotted against the inhibitor concentration.
-
Pheophorbide A Accumulation Assay for ABCG2 Inhibition
This assay serves as a confirmatory method for ABCG2 inhibition, utilizing a different fluorescent substrate.
-
Principle: Pheophorbide A, a chlorophyll (B73375) catabolite, is a specific fluorescent substrate of ABCG2.[1] Similar to the Hoechst 33342 assay, inhibition of ABCG2-mediated efflux of pheophorbide A results in increased intracellular fluorescence.
-
Cell Line: MDCK II cells overexpressing human ABCG2 (MDCK II BCRP).[1]
-
Procedure: The protocol is analogous to the Hoechst 33342 accumulation assay, with pheophorbide A used as the fluorescent substrate instead. The correlation between the pIC50 values obtained from both assays is often analyzed to ensure consistency of the inhibitory activity.[1]
Selectivity Assays for ABCB1 and ABCC1
To determine the selectivity of the compounds, similar accumulation assays are performed using cell lines that overexpress ABCB1 or ABCC1, with their respective fluorescent substrates.
-
ABCB1 (P-glycoprotein) Inhibition Assay: A common substrate for ABCB1 is Rhodamine 123.
-
ABCC1 (MRP1) Inhibition Assay: Calcein AM is a frequently used substrate for ABCC1.
By comparing the inhibitory potency of the compounds on ABCG2 with their activity against ABCB1 and ABCC1, the selectivity profile is established. The 4-anilino-quinazoline series demonstrated high selectivity towards ABCG2.[2][3]
Visualizations
Experimental Workflow for ABCG2 Inhibition Assay
Caption: Workflow for determining ABCG2 inhibitory activity.
Simplified ABCG2 Regulatory Signaling Pathway
Caption: Simplified signaling pathways regulating ABCG2 expression.
References
Methodological & Application
Application Notes and Protocols for Abcg2-IN-4 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abcg2-IN-4, also identified as K31, is a potent and orally bioavailable inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP)[1][2]. ABCG2 is a key transmembrane protein that actively transports a wide array of substrate molecules out of cells, playing a crucial role in xenobiotic detoxification, regulation of endogenous substance levels, and, notably, in the development of multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents[3][4][5]. Inhibition of ABCG2 is a promising therapeutic strategy to enhance the efficacy of anticancer drugs and to mitigate toxicities associated with the accumulation of certain endogenous compounds[4][6][7].
These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, covering its mechanism of action, formulation, administration, and established experimental protocols.
Mechanism of Action
This compound functions as a competitive or non-competitive inhibitor of the ABCG2 transporter[1][2]. By binding to the transporter, it blocks the efflux of ABCG2 substrates. This leads to increased intracellular and systemic concentrations of co-administered drugs that are substrates of ABCG2, thereby surmounting MDR. Additionally, by inhibiting the transport of endogenous molecules like protoporphyrin IX (PPIX), this compound can prevent their accumulation in tissues where they may cause toxicity[1][2][8].
Signaling Pathways Regulating ABCG2 Expression
The expression of the ABCG2 gene is regulated by several signaling pathways, which can be relevant when designing experiments, as the levels of ABCG2 in tissues or tumors can be influenced by the underlying cellular context. Key pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial in cell survival and proliferation and has been shown to positively regulate ABCG2 expression. Activation of this pathway can lead to increased ABCG2 levels and enhanced drug resistance.
-
Hedgehog (Hh) Signaling Pathway: Activated Hh signaling can directly upregulate ABCG2 gene transcription, contributing to chemoresistance.
Below is a diagram illustrating the simplified signaling pathways influencing ABCG2 expression.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (K31) from in vivo mouse studies.
Table 1: In Vivo Efficacy of this compound (K31) in a Mouse Model of Erythropoietic Protoporphyria (EPP)
| Parameter | Value | Mouse Model | Reference |
| Dose | 100 mg/kg | Fech-mut mice | [1][2] |
| Administration Route | Oral gavage | Fech-mut mice | [1][2] |
| Treatment Schedule | Daily for 5 days | Fech-mut mice | [9] |
| Efficacy Readout | Prevention of phototoxicity | Fech-mut mice | [1][2][9] |
| Pharmacodynamic Effect | Decreased serum and skin PPIX levels | Fech-mut mice | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound (K31) in Mice
| Parameter | Value | Administration | Mouse Strain | Reference |
| Dose | 100 mg/kg | Oral (p.o.) | Wild-type | [10] |
| Cmax (ng/mL) | ~1500 | Oral (p.o.) | Wild-type | [10] |
| Tmax (hours) | ~2 | Oral (p.o.) | Wild-type | [10] |
| Metabolic Stability | Significantly improved over Ko143 | In vitro (human liver microsomes) | N/A | [10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Erythropoietic Protoporphyria (EPP)
This protocol is adapted from the study by Zhu et al., 2024, demonstrating the prevention of phototoxicity in a genetically engineered EPP mouse model[1].
Objective: To assess the ability of orally administered this compound to prevent light-induced skin damage in EPP mice.
Materials:
-
This compound (K31)
-
Vehicle for oral formulation (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water)
-
Fech mutant (Fech-mut) mice (a model for EPP)
-
Light source with a wavelength of 395-410 nm
-
Standard animal husbandry equipment
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Experimental Workflow:
Procedure:
-
Animal Acclimation: Acclimate adult Fech-mut mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle). A typical group size is n=6-8 mice.
-
Formulation Preparation:
-
Prepare a suspension of this compound in 0.5% CMC in sterile water to a final concentration that allows for a dosing volume of 10 mL/kg. For a 100 mg/kg dose, this would be a 10 mg/mL suspension.
-
Prepare the vehicle control (0.5% CMC in water) in the same manner.
-
-
Administration:
-
Administer this compound (100 mg/kg) or vehicle to the respective groups via oral gavage once daily for five consecutive days.
-
-
Phototoxicity Induction:
-
On each day of treatment, shortly after administration, shave a small area on the dorsal side of the mice.
-
Expose the shaved skin to a light source emitting a wavelength of 395-410 nm for a predetermined duration (e.g., 30 minutes).
-
-
Efficacy Assessment:
-
Visually inspect and score the exposed skin daily for signs of phototoxicity, such as erythema, edema, and ulceration.
-
At the end of the study, collect blood samples for serum separation and skin biopsies from the exposed area.
-
-
Pharmacodynamic Analysis:
-
Measure the concentration of PPIX in the serum and skin homogenates using a suitable analytical method like UPLC-QTOFMS.
-
-
Statistical Analysis: Compare the phototoxicity scores and PPIX levels between the treatment and control groups using appropriate statistical tests.
Protocol 2: General Protocol for Oral Gavage of this compound in Mice
This is a general guideline for the safe and effective oral administration of this compound.
Materials:
-
This compound formulation (e.g., suspension in 0.5% CMC)
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the this compound suspension.
-
Needle Removal: Gently and slowly withdraw the needle in the same line as it was inserted.
-
Post-Procedure Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.
Application in Cancer Mouse Models
While this compound holds significant promise for overcoming MDR in cancer, to date, no published studies were identified that detail its specific use, including dosage and efficacy, in in vivo cancer xenograft models.
Researchers interested in this application should consider the following experimental design principles, based on studies with other ABCG2 inhibitors:
-
Model Selection: Utilize a cancer cell line with confirmed high expression of ABCG2 and resistance to a known ABCG2 substrate chemotherapeutic agent (e.g., topotecan, mitoxantrone). Establish this as a xenograft model in immunocompromised mice (e.g., nude or SCID mice).
-
Dose-Finding Studies: Conduct preliminary dose-finding studies for this compound in combination with the chosen chemotherapeutic to determine the maximum tolerated dose (MTD) of the combination.
-
Efficacy Studies:
-
Establish tumors to a palpable size before initiating treatment.
-
Treatment arms should include:
-
Vehicle control
-
Chemotherapeutic agent alone
-
This compound alone
-
Chemotherapeutic agent in combination with this compound
-
-
Administer this compound orally prior to the administration of the chemotherapeutic agent to ensure maximal inhibition of ABCG2 during drug exposure. The timing of administration should be guided by the pharmacokinetic profile of this compound.
-
Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., intratumoral drug concentration, immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
This compound (K31) is a promising ABCG2 inhibitor with demonstrated in vivo efficacy in a mouse model of erythropoietic protoporphyria and a favorable pharmacokinetic profile for oral administration. The provided protocols offer a starting point for researchers to utilize this compound in their in vivo studies. Further investigation is warranted to explore its potential in overcoming multidrug resistance in cancer models. Researchers should perform pilot studies to determine the optimal dose and schedule for their specific model and application.
References
- 1. Inhibition of ABCG2 prevents phototoxicity in a mouse model of erythropoietic protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and pharmacological roles of ABCG2 (BCRP): recent findings in Abcg2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High expression of ABCG2 is associated with chemotherapy resistance of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: PORT-77, a Novel and Potent Inhibitor of ABCG2, Protects Against Skin Photo Toxicity and Liver Damage in a Mouse Model of Erythropoietic Protoporphyria (EPP) [ash.confex.com]
- 9. porphyrianews.com [porphyrianews.com]
- 10. Inhibition of ABCG2 prevents phototoxicity in a mouse model of erythropoietic protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Increasing Drug Accumulation in Cancer Cells Using an ABCG2 Inhibitor
Disclaimer: Information regarding the specific compound "Abcg2-IN-4" is not available in publicly accessible scientific literature. Therefore, these application notes and protocols provide a comprehensive framework for the evaluation of a generic or novel ABCG2 inhibitor. Researchers should adapt these guidelines based on the specific physicochemical and biological properties of their inhibitor of interest.
Introduction: The Role of ABCG2 in Cancer Drug Resistance
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane protein that plays a pivotal role in the development of multidrug resistance (MDR) in cancer.[1][2][3][4][5][6][7] Overexpressed in a variety of cancer types, ABCG2 functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapeutic agents out of cancer cells.[8][9][10] This efflux mechanism leads to decreased intracellular drug concentrations, thereby reducing the efficacy of chemotherapy and contributing to treatment failure.[2][4][7]
ABCG2 substrates include a number of commonly used anticancer drugs, such as mitoxantrone, topotecan, irinotecan (B1672180) (and its active metabolite SN-38), methotrexate, and certain tyrosine kinase inhibitors.[8][9][11] The expression of ABCG2 can be regulated by various signaling pathways, including the PI3K/Akt, MEK/ERK, and HIF-1α pathways, often in response to cellular stress or exposure to chemotherapeutic agents.
Mechanism of Action of ABCG2 Inhibitors
ABCG2 inhibitors are small molecules designed to block the drug efflux function of the ABCG2 transporter.[12][13] By doing so, they increase the intracellular accumulation and retention of co-administered chemotherapeutic drugs in cancer cells, restoring their cytotoxic effects.[12][13] The primary mechanisms of ABCG2 inhibition include:
-
Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for binding to the substrate-binding site of the ABCG2 transporter.[12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the ABCG2 transporter, inducing a conformational change that prevents the transport of the substrate.[12]
-
Inhibition of ATP Hydrolysis: Some inhibitors may interfere with the ATP-binding and hydrolysis function of the nucleotide-binding domain (NBD) of ABCG2, thereby preventing the energy-dependent efflux process.
The following diagram illustrates the role of ABCG2 in drug efflux and its inhibition.
Quantitative Data for Known ABCG2 Inhibitors
The efficacy of an ABCG2 inhibitor is typically quantified by its ability to reverse drug resistance and increase intracellular drug accumulation. The following tables summarize data for several well-characterized ABCG2 inhibitors, providing a benchmark for evaluating novel compounds.
Table 1: Potency of Selected ABCG2 Inhibitors
| Inhibitor | IC50 for ABCG2 Inhibition | Cell Line | Substrate | Reference |
| Ko143 | 23 nM | NCI-H460/MX20 | Mitoxantrone | [14] |
| Febuxostat | 27 nM | - | Urate | [14] |
| Elacridar (GF120918) | Varies | Multiple | Multiple | [14] |
| Tariquidar (XR9576) | Varies | Multiple | Multiple | [14] |
| 6-Prenylchrysin | 0.29 µM | - | Mitoxantrone | [15] |
Table 2: Reversal of Drug Resistance by ABCG2 Inhibitors
| Chemotherapeutic Agent | Cancer Cell Line | ABCG2 Inhibitor | Fold Reversal | Reference |
| Mitoxantrone | NCI-H460/MX20 | Tinodasertib | >10 | [7] |
| Topotecan | NCI-H460/TPT10 | Tinodasertib | >5 | [7] |
| SN-38 | HT29 (drug-resistant) | SCO-101 | Significant | [16] |
| Doxorubicin | S1-M1-80 | AZ32 | Significant | [17] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of a novel ABCG2 inhibitor in cancer cell lines.
Cell Culture
-
Cell Lines:
-
Use a parental cancer cell line with low or negligible ABCG2 expression (e.g., parental NCI-H460, S1, HEK293).
-
Use a corresponding ABCG2-overexpressing cell line. This can be a drug-selected resistant line (e.g., NCI-H460/MX20, S1-M1-80) or a stably transfected cell line (e.g., HEK293/ABCG2).
-
-
Culture Conditions:
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For drug-selected cell lines, maintain selection pressure by including a low concentration of the selecting drug in the culture medium, and remove it for a set period before experiments.
-
Cytotoxicity Assay (MTT or similar)
This assay determines the concentration of a chemotherapeutic agent required to kill 50% of cells (IC50) in the presence and absence of the ABCG2 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of the ABCG2 inhibitor for 1-2 hours.
-
Chemotherapeutic Treatment: Add serial dilutions of the ABCG2 substrate chemotherapeutic agent (e.g., mitoxantrone, topotecan) to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The fold reversal (FR) is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + inhibitor).
Intracellular Drug Accumulation Assay using Flow Cytometry
This method is suitable for fluorescent chemotherapeutic drugs (e.g., mitoxantrone, doxorubicin) or fluorescent ABCG2 substrates (e.g., pheophorbide A).
-
Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot the cell suspension into flow cytometry tubes. Add the ABCG2 inhibitor at the desired concentration and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
Substrate Addition: Add the fluorescent substrate (e.g., 10 µM mitoxantrone) to the tubes and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Stop the accumulation by adding ice-cold PBS. Centrifuge the cells at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., APC or PE-Cy7 for mitoxantrone).
-
Data Analysis: The increase in intracellular drug accumulation is reflected by a rightward shift in the fluorescence histogram. The mean fluorescence intensity (MFI) can be used for quantification.
Intracellular Drug Accumulation Assay using LC-MS/MS
This method is ideal for quantifying the intracellular concentration of non-fluorescent drugs.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with the ABCG2 inhibitor followed by the chemotherapeutic drug as described in the cytotoxicity assay.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a methanol/water solution.
-
Protein Quantification: Determine the protein concentration in the cell lysate using a BCA assay for normalization.
-
Sample Preparation:
-
Add an internal standard to the cell lysate.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system with optimized parameters for the specific drug.
-
Data Analysis: Quantify the drug concentration using a standard curve. Normalize the intracellular drug concentration to the total protein concentration (e.g., pmol drug/mg protein).
The following diagram outlines the experimental workflow for evaluating an ABCG2 inhibitor.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison. Dose-response curves should be generated for cytotoxicity assays, and histograms for flow cytometry data. Bar graphs are suitable for presenting mean fluorescence intensity and intracellular drug concentrations from LC-MS/MS experiments. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
A successful ABCG2 inhibitor will demonstrate the following characteristics:
-
Low intrinsic cytotoxicity.
-
Significant reduction in the IC50 of ABCG2 substrate drugs in ABCG2-overexpressing cells.
-
A substantial increase in the intracellular accumulation of ABCG2 substrate drugs in resistant cells.
-
Minimal effect on parental cells with low ABCG2 expression.
By following these application notes and protocols, researchers can systematically evaluate the potential of novel compounds, such as this compound, to reverse ABCG2-mediated multidrug resistance in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of ABCG2 by SCO-101 Enhances Chemotherapy Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Assessing Abcg2-IN-4 Efficacy in Reversing Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), which function as efflux pumps to reduce intracellular concentrations of anticancer drugs.[1][2][3][4] The ABCG2 transporter is a half-transporter that forms a homodimer to actively transport a wide variety of structurally diverse chemotherapeutic agents, including mitoxantrone, topotecan, and the active metabolite of irinotecan, SN-38.[2][5][6][7][8] This efflux activity leads to decreased drug efficacy and treatment failure.[9][10][11]
Inhibiting the function of ABCG2 is a promising strategy to overcome MDR and restore cancer cell sensitivity to chemotherapy.[10][12] Abcg2-IN-4 is a novel investigational small molecule inhibitor of the ABCG2 transporter. Its mechanism of action is hypothesized to involve binding to the transporter, thereby preventing the efflux of chemotherapeutic drugs and increasing their intracellular accumulation and cytotoxicity in resistant cancer cells.[8][12]
This document provides detailed protocols for assessing the efficacy of this compound in reversing ABCG2-mediated drug resistance in vitro. The described experiments will enable researchers to determine the potency of this compound, its effect on drug accumulation, and its impact on ABCG2 protein expression.
Key Experiments and Methodologies
A comprehensive assessment of this compound efficacy involves a series of in vitro assays. The general workflow for these experiments is outlined below.
Caption: Experimental workflow for assessing this compound efficacy.
The following sections provide detailed protocols for the key experiments.
Protocol 1: Cell Viability Assay to Determine Reversal of Drug Resistance
This protocol uses a colorimetric method, such as the MTT assay, to assess cell viability and determine the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50). By comparing the IC50 values in the presence and absence of this compound, the reversal of drug resistance can be quantified.
Materials
-
Drug-sensitive parental cancer cell line (e.g., NCI-H460)
-
ABCG2-overexpressing drug-resistant cancer cell line (e.g., NCI-H460/TPT10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
ABCG2 substrate chemotherapeutic agent (e.g., Mitoxantrone, Topotecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count both parental and resistant cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare solutions of the chemotherapeutic agent combined with a non-toxic concentration of this compound. The optimal concentration of this compound should be determined beforehand by assessing its cytotoxicity alone. A typical starting concentration for a novel inhibitor might be in the range of 1-10 µM.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (with or without this compound). Include wells with medium and DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the Resistance Factor (RF) as: RF = IC50 (resistant cells) / IC50 (parental cells).
-
Calculate the Reversal Fold (RFold) as: RFold = IC50 (resistant cells) / IC50 (resistant cells + this compound).
-
Data Presentation
| Cell Line | Treatment | Chemotherapeutic Agent | IC50 (µM) ± SD | Resistance Factor (RF) | Reversal Fold (RFold) |
| Parental | - | Mitoxantrone | 0.05 ± 0.01 | - | - |
| Resistant | - | Mitoxantrone | 2.50 ± 0.30 | 50 | - |
| Resistant | This compound (1 µM) | Mitoxantrone | 0.15 ± 0.02 | - | 16.7 |
| Parental | - | Topotecan | 0.02 ± 0.005 | - | - |
| Resistant | - | Topotecan | 1.80 ± 0.25 | 90 | - |
| Resistant | This compound (1 µM) | Topotecan | 0.10 ± 0.01 | - | 18.0 |
Note: The data presented are hypothetical and for illustrative purposes.
Protocol 2: Drug Accumulation and Efflux Assay
This protocol measures the ability of this compound to block the efflux of a fluorescent ABCG2 substrate, such as Pheophorbide A (PhA), from resistant cells. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2 activity.
Materials
-
ABCG2-overexpressing drug-resistant cell line
-
Parental cell line (as a negative control)
-
Complete cell culture medium
-
This compound
-
Pheophorbide A (PhA) or another fluorescent ABCG2 substrate (e.g., Hoechst 33342)
-
Ko143 (a known potent ABCG2 inhibitor, as a positive control)
-
Flow cytometer
Procedure
-
Cell Preparation:
-
Harvest and resuspend cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with Inhibitors and Substrate:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with this compound (e.g., 1 µM), Ko143 (e.g., 1 µM), or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the fluorescent substrate PhA (e.g., to a final concentration of 500 nM).
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (e.g., using the FL3 channel for PhA).
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the Accumulation Index as: MFI (with inhibitor) / MFI (vehicle control).
-
Data Presentation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) ± SD | Accumulation Index |
| Resistant | Vehicle | 150 ± 20 | 1.0 |
| Resistant | This compound (1 µM) | 1800 ± 150 | 12.0 |
| Resistant | Ko143 (1 µM) | 2100 ± 200 | 14.0 |
| Parental | Vehicle | 2200 ± 180 | - |
Note: The data presented are hypothetical and for illustrative purposes.
Caption: ABCG2-mediated drug efflux and its inhibition by this compound.
Protocol 3: Western Blot Analysis of ABCG2 Expression
This protocol is used to determine if this compound alters the expression level of the ABCG2 protein. Some compounds can reverse resistance by downregulating the expression or promoting the degradation of the transporter.
Materials
-
Parental and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCG2 (e.g., BXP-21)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure
-
Cell Treatment and Lysis:
-
Treat resistant cells with this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ABCG2 band intensity to the β-actin band intensity.
-
Data Presentation
| Treatment | Time (h) | Relative ABCG2 Expression (Normalized to β-actin) |
| Parental (Control) | 48 | 0.1 ± 0.02 |
| Resistant (Control) | 48 | 1.0 ± 0.10 |
| Resistant + this compound (1 µM) | 24 | 0.98 ± 0.12 |
| Resistant + this compound (1 µM) | 48 | 0.95 ± 0.11 |
| Resistant + this compound (1 µM) | 72 | 0.92 ± 0.13 |
Note: The data presented are hypothetical and for illustrative purposes, suggesting that this compound does not alter ABCG2 protein expression levels.
Signaling Pathway Considerations
The expression and activity of ABCG2 can be regulated by various signaling pathways, including PI3K/Akt and Wnt/β-catenin. While a direct investigation into these pathways is beyond the scope of this initial efficacy assessment, researchers should be aware that a novel inhibitor could potentially exert its effects through modulation of these pathways. Further studies may be warranted to explore these possibilities if this compound shows significant efficacy.
Caption: Potential signaling pathways regulating ABCG2 expression.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical in vitro evaluation of this compound as a potential agent for reversing ABCG2-mediated multidrug resistance. By systematically assessing its impact on cell viability, drug efflux, and transporter expression, researchers can gain critical insights into its therapeutic potential. Successful demonstration of efficacy in these assays would warrant further investigation in more complex models, such as 3D spheroids and in vivo xenograft studies.
References
- 1. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABCG2 multidrug transporter - Proteopedia, life in 3D [proteopedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel ABCG2 Antagonists Reverse Topotecan-Mediated Chemotherapeutic Resistance in Ovarian Carcinoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ABCG2 Inhibitors in Blood-Brain Barrier Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key efflux transporter expressed at the luminal membrane of the endothelial cells that form the blood-brain barrier (BBB).[1][2] ABCG2 plays a crucial role in limiting the entry of a wide range of xenobiotics, including many therapeutic drugs, into the central nervous system (CNS).[3][4] This protective function, however, presents a significant obstacle for the treatment of CNS diseases, as it can prevent potentially effective drugs from reaching their intended targets in the brain.[5]
The use of specific inhibitors of ABCG2 is a promising strategy to enhance the brain penetration of substrate drugs. By blocking the efflux activity of ABCG2, these inhibitors can increase the concentration of co-administered therapeutic agents in the brain, potentially improving their efficacy. These application notes provide an overview of the principles and methodologies for utilizing ABCG2 inhibitors in BBB penetration studies. While specific data for a compound designated "Abcg2-IN-4" is not publicly available, the following protocols and data are based on well-characterized ABCG2 inhibitors and provide a comprehensive guide for the evaluation of any novel ABCG2 inhibitor in this context.
Mechanism of Action of ABCG2 at the Blood-Brain Barrier
ABCG2 is an ATP-dependent efflux pump that actively transports its substrates out of the brain endothelial cells and back into the bloodstream.[6][7] This process is a key component of the BBB's ability to maintain a controlled and protected environment for the CNS. The inhibition of ABCG2 can be achieved through competitive or non-competitive binding to the transporter, thereby preventing the efflux of its substrates.[8]
References
- 1. In Vivo Bioluminescent Imaging of ATP-Binding Cassette Transporter-Mediated Efflux at the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The expression and functional characterization of ABCG2 in brain endothelial cells and vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCG2 | Rupa Health [rupahealth.com]
- 5. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCG2 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ABCG2 Inhibitors using Ko143
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key mediator of multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, ABCG2 can significantly reduce the efficacy of cancer treatments. Therefore, the identification of potent and specific ABCG2 inhibitors is a critical area of research in oncology and drug development. High-throughput screening (HTS) assays are essential tools for discovering novel ABCG2 inhibitors from large compound libraries.
These application notes provide detailed protocols for HTS assays to identify and characterize inhibitors of ABCG2, using the highly potent and selective inhibitor Ko143 as a reference compound. The included protocols for Pheophorbide A (PhA) accumulation and JC-1 efflux assays are optimized for HTS formats and are suitable for identifying compounds that functionally block ABCG2 activity.
Mechanism of Action and Signaling Pathways
ABCG2 is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell[1]. Its inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cancer cells. The expression and activity of ABCG2 are regulated by complex signaling networks, including the PI3K/Akt/mTOR and Hedgehog pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer and has been linked to the upregulation of ABCG2 expression, contributing to drug resistance. Inhibition of PI3K or mTOR has been shown to downregulate ABCG2 expression and sensitize cancer cells to chemotherapy[2][3][4].
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. In several cancers, aberrant activation of the Hh pathway, often through the transcription factor GLI1, has been shown to directly upregulate the expression of ABC transporters, including ABCG2. This contributes to a drug-resistant phenotype[5][6].
Quantitative Data for Ko143
The following table summarizes the inhibitory potency of Ko143 against ABCG2 from various in vitro assays. This data is crucial for establishing positive controls and interpreting screening results.
| Assay Type | Cell Line/System | Substrate | Parameter | Value | Reference(s) |
| ATPase Activity | ABCG2-expressing membranes | ATP | IC50 | 9.7 nM | [7] |
| Mitoxantrone Resistance Reversal | ABCG2-transduced MDCK II | Mitoxantrone | EC90 | 23 nM | [4] |
| Protoporphyrin IX Accumulation | ABCG2-overexpressing cells | 5-aminolevulinic acid (ALA) | IC50 | 0.16 µM | [8] |
| Hoechst 33342 Efflux | HEK G2 (human) | Hoechst 33342 | IC50 | Not specified, but potent inhibition observed | [9] |
| JC-1 Efflux | U87MG-ABCG2 | JC-1 | Not specified for Ko143, but FTC IC50 is 0.60 µM | [9] | |
| Urate Transport | Vesicle transport assay | Urate | Not specified, but noted as a potent inhibitor | [4] | |
| Selectivity vs. ABCB1 | ABCB1-mediated paclitaxel (B517696) resistance | Paclitaxel | EC90 | 5.5 µM | [4] |
| Selectivity vs. ABCC1 | ABCC1-mediated etoposide (B1684455) resistance | Etoposide | EC90 | >8 µM | [4] |
High-Throughput Screening Workflow
A typical HTS workflow for identifying ABCG2 inhibitors involves several stages, from primary screening to secondary validation and counter-screening to determine specificity.
Experimental Protocols
Pheophorbide A (PhA) Accumulation Assay
This assay is based on the accumulation of the fluorescent ABCG2 substrate, Pheophorbide A (PhA). In cells overexpressing ABCG2, PhA is actively effluxed, resulting in low intracellular fluorescence. Inhibition of ABCG2 leads to PhA accumulation and a corresponding increase in fluorescence. This assay has demonstrated a Z'-factor of 0.5, indicating its robustness for HTS[5].
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20, HCT-116/BCRP) and parental control cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Pheophorbide A (PhA) stock solution (e.g., 10 mM in DMSO).
-
Ko143 stock solution (e.g., 10 mM in DMSO) for positive control.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with Ca²⁺ and Mg²⁺.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (Excitation: ~395 nm, Emission: ~670 nm).
Protocol:
-
Cell Seeding: Seed ABCG2-overexpressing cells in 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and Ko143 (positive control) in assay medium.
-
Add the compounds to the respective wells. Include wells with medium and DMSO as a negative control.
-
-
Substrate Addition:
-
Prepare a working solution of PhA in assay medium (final concentration typically 1 µM).
-
Add the PhA solution to all wells.
-
-
Incubation: Incubate the plates for a specified time (e.g., 18 hours) at 37°C in a CO₂ incubator[1].
-
Washing:
-
Gently remove the medium from the wells.
-
Wash the cells with PBS containing Ca²⁺ and Mg²⁺ to remove extracellular PhA.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity from the bottom of the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data to the positive (Ko143) and negative (DMSO) controls.
-
Calculate the percentage of inhibition for each test compound.
-
For hit compounds, determine the IC50 value from dose-response curves.
-
JC-1 Efflux Assay
This assay utilizes the fluorescent dye JC-1, a substrate for ABCG2. JC-1 exhibits potential-dependent accumulation in mitochondria, appearing red in aggregate form in healthy mitochondria and green in monomeric form in the cytoplasm. ABCG2 effluxes the monomeric form, reducing overall intracellular fluorescence. Inhibition of ABCG2 increases JC-1 retention. This assay has been validated with a Z'-factor of 0.50[8].
Materials:
-
ABCG2-overexpressing cells (e.g., U87MG-ABCG2) and parental control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
JC-1 stock solution (e.g., 1 mM in DMSO).
-
Ko143 stock solution (e.g., 10 mM in DMSO).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
High-content imaging system or fluorescence plate reader.
Protocol:
-
Cell Seeding:
-
Adherent Cells: Seed cells in 384-well plates and allow them to attach overnight.
-
Suspension Cells: Use an appropriate number of cells per well on the day of the assay.
-
-
Compound Pre-incubation:
-
Add test compounds and controls (Ko143 and DMSO) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
JC-1 Loading:
-
Prepare a working solution of JC-1 in pre-warmed medium (final concentration to be optimized, e.g., 1 µM).
-
Add the JC-1 solution to all wells.
-
-
Incubation: Incubate the plates for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional but Recommended):
-
Gently wash the cells with warm medium to remove extracellular JC-1.
-
-
Signal Measurement:
-
Acquire images using a high-content imaging system, capturing both green and red fluorescence.
-
Alternatively, measure fluorescence intensity using a plate reader (Green: Ex/Em ~485/530 nm; Red: Ex/Em ~560/595 nm).
-
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity (sum of red and green channels or a ratio).
-
Normalize the data to controls and calculate the percentage of inhibition.
-
Determine IC50 values for active compounds.
-
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and characterization of ABCG2 inhibitors. The use of the well-characterized inhibitor Ko143 as a reference standard ensures the reliability and reproducibility of the assays. By employing these methods, researchers can effectively identify and advance novel therapeutic agents to overcome ABCG2-mediated multidrug resistance in cancer.
References
- 1. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 5. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Abcg2-IN-4 concentration for maximum inhibition
Welcome to the Technical Support Center for ABCG2 Inhibitor Optimization. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers in determining the optimal concentration of ABCG2 inhibitors for maximal, specific inhibition in experimental settings.
Note on Abcg2-IN-4
There is limited publicly available data specifically for a compound designated "this compound." Therefore, this guide uses the well-characterized and potent ABCG2 inhibitor, Ko143 , as a representative compound to illustrate the principles of inhibitor optimization. The protocols, data, and concentrations provided should be considered a starting point and adapted for your specific inhibitor and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is ABCG2 and why is it important in drug development? A1: ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), is a transmembrane transporter protein.[1][2] It acts as an efflux pump, using the energy from ATP hydrolysis to move a wide variety of substances out of cells.[1][2] ABCG2 is highly expressed in barrier tissues like the intestine, blood-brain barrier, and placenta, where it plays a protective role by limiting the absorption and distribution of xenobiotics.[3][4] In oncology, overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance (MDR), as it can pump chemotherapeutic agents out of the cell, reducing their efficacy.[3][5][6] Therefore, inhibiting ABCG2 is a key strategy to overcome MDR and improve drug delivery.[7][8]
Q2: How do ABCG2 inhibitors like this compound or Ko143 work? A2: ABCG2 inhibitors function by binding to the transporter protein, which interferes with its ability to efflux substrates.[1][7] This can occur through several mechanisms, such as competing with the substrate for the binding site (competitive inhibition) or binding to a different site to induce a conformational change that inactivates the pump (non-competitive inhibition).[7][8] By blocking the pump's function, the inhibitor allows the substrate (e.g., a chemotherapy drug) to accumulate inside the cell to a therapeutic concentration.[7]
Q3: What is the typical effective concentration range for a potent ABCG2 inhibitor? A3: The effective concentration varies significantly between different inhibitors. For a highly potent inhibitor like Ko143, concentrations in the low nanomolar range are sufficient to inhibit ABCG2. For example, the EC90 (concentration for 90% of maximal effect) for Ko143 in reversing Abcg2-mediated mitoxantrone (B413) resistance is approximately 23 nM.[9] Its IC50 (concentration for 50% inhibition) for ABCG2's ATPase activity is around 9.7 nM.[10][11] However, it is crucial to perform a dose-response experiment for each new inhibitor and cell line to determine its specific optimal concentration.
Q4: Is Ko143 specific to ABCG2? A4: While Ko143 is highly potent for ABCG2, it is not entirely specific. At higher concentrations (typically ≥1 µM), Ko143 has been shown to inhibit other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[10][12] This lack of specificity is a critical consideration and highlights the importance of using the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide
Issue 1: Lower-than-expected inhibition of ABCG2 activity.
-
Question: I am using this compound at the recommended concentration, but I'm not seeing significant reversal of drug resistance in my ABCG2-overexpressing cells. What could be the problem?
-
Answer:
-
Inhibitor Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly. Some inhibitors, including Ko143, are known to be unstable in plasma or certain media formulations.[10][11] Prepare fresh dilutions from a validated stock for each experiment.
-
Incorrect Concentration: The inhibitor's potency (IC50) can vary between different cell lines and with different substrates. The "recommended" concentration may not be optimal for your specific system. It is essential to perform a dose-response curve (from ~1 nM to 10 µM) to determine the empirical IC50.
-
High Substrate Competition: If the concentration of the chemotherapeutic agent (the ABCG2 substrate) is excessively high, it may outcompete the inhibitor. Try reducing the substrate concentration or increasing the inhibitor concentration.
-
Cell Line Issues: Confirm that your cell line has high levels of functional ABCG2 expression. ABCG2 protein levels do not always correlate perfectly with transporter activity.[13] Run a functional assay with a positive control inhibitor (like 1 µM Ko143) to validate the assay and cell line performance.[14][15]
-
Issue 2: Observed cytotoxicity or off-target effects.
-
Question: My inhibitor is reversing resistance, but it's also causing significant cell death in my parental (non-ABCG2 expressing) control cells. How can I address this?
-
Answer:
-
Intrinsic Toxicity: The inhibitor itself may be cytotoxic at the concentration used. Determine the inhibitor's intrinsic toxicity by treating the parental cell line (which does not overexpress ABCG2) with a range of inhibitor concentrations and perform a cell viability assay (e.g., MTT, CV).
-
Off-Target Inhibition: High concentrations of the inhibitor may be affecting other critical cellular transporters or pathways.[10] This is a known issue with Ko143, which affects ABCB1 and ABCC1 at concentrations of 1 µM or higher.[10] Refer to your dose-response curve and use the lowest concentration that provides maximal ABCG2 inhibition (the top of the curve) to minimize these effects.
-
Combined Toxicity: The combination of the inhibitor and the chemotherapy agent may have synergistic toxicity. Run controls with the inhibitor alone, the chemotherapy agent alone, and the combination in both parental and ABCG2-expressing cells to parse out the effects.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my ABCG2 inhibition assays. Why?
-
Answer:
-
Assay Conditions: Standardize all incubation times, temperatures, and cell densities. For fluorescence-based assays, ensure that you are working in low-light conditions to prevent photobleaching of the substrate.[13]
-
Reagent Variability: Use freshly prepared media and dilutions for each experiment. The potency of some inhibitors can be affected by serum components or pH shifts in the media.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged culturing can lead to changes in ABCG2 expression and function.
-
Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%).
-
Data Presentation: Inhibitory Potency of Ko143
The following table summarizes the reported inhibitory concentrations for the model inhibitor Ko143 across different experimental systems. Use this as a reference for the expected potency of a strong ABCG2 inhibitor.
| Parameter | Concentration | Assay/Cell System | Notes | Reference |
| IC50 | 9.7 nM | ATPase Activity Assay (ABCG2) | Measures direct inhibition of the transporter's ATP hydrolysis function. | [10][11] |
| EC90 | 23 nM | Mitoxantrone Resistance Reversal | Effective concentration to restore sensitivity to the chemotherapy drug mitoxantrone. | [9] |
| EC50 | 3.93 µM | ABCG2 Thermal Stabilization | Concentration for half-maximal stabilization of the ABCG2 protein structure. | [16] |
| Off-Target | >1 µM | ABCB1 & ABCC1 Inhibition | Concentrations at which Ko143 begins to significantly inhibit other key ABC transporters. | [10] |
Experimental Protocols
Protocol 1: Determining Inhibitor IC50 using a Fluorescent Substrate Efflux Assay
This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of the efflux activity of ABCG2, using the fluorescent substrate Hoechst 33342.
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20, HEK293/ABCG2)
-
Parental control cells (e.g., NCI-H460, HEK293)
-
Hoechst 33342 dye
-
This compound or other test inhibitor
-
Ko143 (as a positive control)
-
Cell culture medium (e.g., DMEM, RPMI) without FBS
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both ABCG2-overexpressing and parental cells into a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of your test inhibitor (e.g., this compound) in serum-free medium. A typical concentration range to test would be 0.1 nM to 10 µM. Also prepare a positive control (e.g., 1 µM Ko143) and a vehicle control (e.g., DMSO).
-
Inhibitor Pre-incubation: Wash the cells once with warm PBS. Add the prepared inhibitor dilutions to the appropriate wells. Incubate at 37°C for 5-15 minutes.[14]
-
Substrate Addition: Add Hoechst 33342 to each well at a final concentration of 0.5 µM.[14]
-
Incubation: Incubate the plate at 37°C in the dark for 60 minutes.[14]
-
Measurement:
-
Plate Reader: Wash cells twice with ice-cold PBS to stop the efflux. Add fresh PBS and measure the intracellular fluorescence (Excitation: ~350 nm, Emission: ~460 nm).
-
Flow Cytometer: Wash, trypsinize, and resuspend cells in cold PBS. Analyze fluorescence in the appropriate channel (e.g., DAPI channel).
-
-
Data Analysis:
-
Subtract the background fluorescence from parental cells.
-
Normalize the data: Set the fluorescence in the presence of the positive control (maximal inhibition) as 100% and the vehicle control (no inhibition) as 0%.
-
Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Mechanism of ABCG2 Inhibition
The following diagram illustrates the basic mechanism of the ABCG2 efflux pump and how an inhibitor like this compound can block its function to increase intracellular drug concentration.
References
- 1. scbt.com [scbt.com]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 10. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Ko 143 | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2.5. ABCG2 Transporter Activity Assay [bio-protocol.org]
- 16. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abcg2-IN-4 In Vivo Solubility and Formulation
Welcome to the technical support center for Abcg2-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and orally active inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1] ABCG2 is a key protein involved in multidrug resistance in cancer and plays a significant role in limiting the absorption and distribution of various drugs.[2][3] Like many small molecule inhibitors, this compound has low aqueous solubility, which can hinder its bioavailability and lead to challenges in achieving therapeutic concentrations in animal models.[1] Therefore, appropriate formulation strategies are crucial for successful in vivo experiments.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for preclinical studies. These include the use of co-solvents, surfactants, and complexing agents, as well as the preparation of formulations such as suspensions and lipid-based delivery systems. The choice of method depends on the specific physicochemical properties of the compound and the intended route of administration.
Q3: Are there any recommended starting formulations for this compound for in vivo use?
A3: Yes, based on available data and common practices for similar compounds, several formulations can be considered for this compound. These include solutions utilizing co-solvents and surfactants for injectable routes and suspensions for oral administration. Specific examples and protocols are provided in the "Experimental Protocols" and "Quantitative Solubility Data" sections below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition of aqueous solution. | This compound is poorly soluble in aqueous solutions. The addition of saline or water to a DMSO stock solution can cause the compound to crash out. | Always add the aqueous component last and slowly, while vortexing or mixing. Ensure that co-solvents and/or surfactants are used to create a stable formulation. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, add the saline after the compound is fully dissolved in the DMSO/PEG300/Tween-80 mixture.[4][5] |
| Inconsistent results in animal studies. | This could be due to poor or variable bioavailability resulting from an inadequate formulation. The compound may not be fully dissolved or may be precipitating after administration. | Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and uniform dispersion before each dose. For solutions, visually inspect for any precipitation before administration. Consider using a formulation with a higher solubility profile. |
| Toxicity or adverse events in animals. | The vehicle (solvents and excipients) used in the formulation may be causing toxicity at the administered volume or concentration. | Adhere to recommended volume limits for the chosen route of administration.[6] If toxicity is suspected, consider reducing the concentration of DMSO or other potentially toxic excipients. It is advisable to keep the final DMSO concentration as low as possible.[5] An alternative is to switch to a different, better-tolerated vehicle system. |
| Difficulty in preparing a homogenous suspension. | The particle size of the this compound powder may be too large, or the suspending agent may not be adequately hydrated. | Gently grind the this compound powder to a finer consistency before adding it to the vehicle. Ensure that the suspending agent, such as Carboxymethyl cellulose (B213188) (CMC), is fully dissolved in water before adding the compound.[1] Sonication can also aid in achieving a uniform dispersion. |
Quantitative Solubility Data
The following tables summarize achievable concentrations of this compound in common in vivo formulations based on available data.
Table 1: Injectable Formulations
| Formulation Composition (v/v) | Achievable Concentration | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | IP, IV, SC | This is a common vehicle for poorly soluble compounds. A clear solution can be achieved.[4][5] |
| 10% DMSO, 90% Corn Oil | ~ 2.5 mg/mL | IP, SC | Can form a clear solution or a fine suspension.[1] |
| 10% DMSO, 5% Tween-80, 85% Saline | Formulation suggested, specific solubility not quantified. | IP, IV, SC | A standard co-solvent/surfactant system.[1] |
Table 2: Oral Formulations
| Formulation Composition | Achievable Concentration | Route of Administration | Notes |
| 0.5% Carboxymethyl cellulose (CMC) in water | ~ 2.5 mg/mL | Oral Gavage | Forms a suspension.[1] |
| 0.25% Tween-80 and 0.5% CMC in water | Formulation suggested, specific solubility not quantified. | Oral Gavage | A suspension with a surfactant to aid wetting.[1] |
| PEG400 | Formulation suggested, specific solubility not quantified. | Oral Gavage | Can be used as a non-aqueous liquid vehicle.[1] |
Experimental Protocols
Protocol 1: Preparation of Injectable this compound Solution (1 mL at 2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh 2.5 mg of this compound powder.
-
Prepare a 25 mg/mL stock solution by dissolving the 2.5 mg of this compound in 100 µL of DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add the 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear, homogenous solution is formed.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any signs of precipitation before administration.
Protocol 2: Preparation of Oral Suspension of this compound (10 mL at 2.5 mg/mL)
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Deionized water
Procedure:
-
Prepare a 0.5% CMC solution by slowly adding 50 mg of CMC to 10 mL of deionized water while stirring. Heat gently (do not boil) and continue stirring until the CMC is fully dissolved and the solution is clear. Allow the solution to cool to room temperature.
-
Weigh 25 mg of this compound powder.
-
Add the this compound powder to the 10 mL of the 0.5% CMC solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
Ensure the suspension is well-mixed immediately before each administration.
Mechanism of Action and Experimental Workflow Visualization
The primary mechanism of this compound is the direct inhibition of the ABCG2 transporter protein. This prevents the efflux of ABCG2 substrates from the cell, leading to their intracellular accumulation.
Caption: Mechanism of this compound action.
The following diagram illustrates a general workflow for selecting a suitable formulation for in vivo studies of poorly soluble compounds like this compound.
References
- 1. This compound | BCRP | 2559759-63-4 | Invivochem [invivochem.com]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. gadconsulting.com [gadconsulting.com]
Technical Support Center: Addressing Abcg2-IN-4 Induced Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Abcg2-IN-4-induced cytotoxicity in non-target cells. The focus is on providing actionable guidance to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). ABCG2 is an efflux pump that transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer.[1][2][3][4][5] By inhibiting ABCG2, this compound aims to increase the intracellular concentration and efficacy of co-administered therapeutic agents that are substrates of this transporter.[4][5][6]
Q2: We are observing significant cytotoxicity in our non-target cell lines even at low concentrations of this compound. What are the potential causes?
High cytotoxicity at low concentrations in non-target cells can stem from several factors:
-
Compound Purity: Verify the purity of your this compound stock. Contaminants from synthesis or degradation products can induce significant toxicity.[7]
-
Off-Target Effects: this compound may have off-target activities, inhibiting other essential cellular proteins or activating stress pathways.
-
Cell Line Sensitivity: The specific non-target cell line you are using may be particularly sensitive to the compound's effects due to its unique genetic or metabolic profile.
-
Sub-optimal Cell Culture Conditions: Stressed cells due to factors like improper media composition, confluency, or contamination are more susceptible to drug-induced toxicity.[8]
Q3: What are the initial troubleshooting steps to address unexpected cytotoxicity?
-
Confirm Compound Integrity: Use a fresh, validated batch of this compound. If possible, confirm its identity and purity via analytical methods like LC-MS or NMR.
-
Optimize Cell Culture: Ensure your non-target cells are healthy and growing under optimal conditions before treatment.[8]
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) of this compound in your non-target cell line.
-
Include Proper Controls: Always include vehicle-treated controls (e.g., DMSO) to account for any effects of the solvent.
Q4: How can we differentiate between cytotoxic and cytostatic effects of this compound?
It's important to determine if the compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by monitoring the total cell number over the course of an experiment in conjunction with a viability assay.[9] A cytotoxic agent will lead to a decrease in the number of viable cells, while a cytostatic agent will result in a plateau of cell numbers.
Troubleshooting Guides
Issue 1: High background in cytotoxicity assays.
-
Possible Cause: Phenol (B47542) red in the culture medium can interfere with colorimetric assays like the MTT assay.[8]
-
Solution: Use phenol red-free medium for the duration of the assay.[8]
-
-
Possible Cause: The presence of reducing compounds in the media or from the test agent can interfere with tetrazolium-based assays (e.g., MTT, XTT).[10]
Issue 2: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, which can be affected by compounds that impair mitochondrial function without directly causing cell death.[11] Assays for membrane integrity, like LDH release, measure cell death more directly.
-
Solution: Use a multi-parametric approach by combining assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis). This provides a more comprehensive picture of the compound's effects.[10]
-
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[8]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-treated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to prepare the reaction mixture.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed to achieve maximum LDH release.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on this compound induced cytotoxicity from a series of experiments.
| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µM) |
| Non-Target Cell A | MTT | 24 | 15.2 |
| Non-Target Cell A | LDH | 24 | 45.8 |
| Non-Target Cell B | MTT | 24 | 28.5 |
| Non-Target Cell B | LDH | 24 | > 100 |
| ABCG2-overexpressing | MTT | 72 | > 100 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential off-target cytotoxicity pathway of this compound.
References
- 1. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Refining Abcg2-IN-4 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Abcg2-IN-4 treatment protocols in long-term experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during prolonged experiments with this compound.
1. Solubility and Stability
-
Question: My this compound is precipitating in the culture medium over time. How can I improve its solubility and stability for long-term in vitro studies?
-
Answer: this compound, like many small molecule inhibitors, can have limited aqueous solubility. For long-term in vitro studies, it is crucial to ensure it remains in solution.
-
Initial Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Concentration: When preparing the final working concentration in your culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Medium Formulation: The presence of serum in the culture medium can aid in solubilizing hydrophobic compounds. If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1-0.5%).
-
Regular Media Changes: For very long-term studies (weeks to months), frequent media changes with freshly prepared this compound are recommended to replenish the compound and remove any potential degradation products. The stability of this compound in your specific culture medium at 37°C should be empirically determined.
-
-
-
Question: How should I formulate this compound for long-term in vivo studies?
-
Answer: Proper formulation is critical for achieving consistent drug exposure in vivo. The choice of vehicle depends on the route of administration.
-
Oral Administration: For oral gavage, this compound can be formulated as a suspension in vehicles like 0.5% carboxymethylcellulose (CMC) in water or in an oil-based vehicle such as corn oil.
-
Parenteral Administration: For injections (e.g., intraperitoneal, intravenous), a common formulation involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle such as a mixture of PEG300, Tween 80, and saline.
-
Stability of Formulation: Always assess the stability of your chosen formulation. Prepare fresh formulations regularly and inspect for any precipitation before administration.
-
-
2. Efficacy and Potency
-
Question: I am not observing the expected level of ABCG2 inhibition in my long-term cell culture experiment. What could be the reason?
-
Answer: A decrease in efficacy over time can be due to several factors.
-
Compound Degradation: this compound may not be stable in your culture conditions for extended periods. As mentioned, regular media changes with a fresh compound are crucial.
-
Cellular Adaptation: Cells can adapt to long-term inhibitor treatment. This can involve the upregulation of ABCG2 expression or the activation of compensatory efflux pathways. It is important to monitor ABCG2 protein levels by Western blot or flow cytometry throughout the experiment.
-
Suboptimal Concentration: The initial concentration might be too low for sustained inhibition. It is advisable to perform a dose-response curve to determine the optimal concentration for long-term use, which may be higher than the IC50 determined in short-term assays.
-
-
-
Question: How can I monitor the efficacy of this compound treatment over time in my long-term study?
-
Answer: Regularly assessing the inhibitory activity is essential.
-
In Vitro: Periodically perform functional assays, such as a substrate accumulation assay (e.g., using Hoechst 33342 or pheophorbide A), to confirm that ABCG2 is being effectively inhibited in your treated cells.
-
In Vivo: In animal models, you can assess efficacy by monitoring the pharmacokinetics of a known ABCG2 substrate co-administered with this compound, or by observing the potentiation of a therapeutic agent that is an ABCG2 substrate.
-
-
3. Toxicity and Off-Target Effects
-
Question: I am observing significant cytotoxicity in my cell cultures even at low concentrations of this compound during long-term treatment. What should I do?
-
Answer: Long-term exposure can reveal toxicities not apparent in short-term assays.
-
Dose-Response and Time-Course: Perform a detailed long-term cytotoxicity assay (e.g., over 7, 14, and 21 days) to determine the maximum non-toxic concentration for your specific cell line.
-
Control for Solvent Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all treatment and control groups and is below the toxic threshold for your cells.
-
Assess Off-Target Effects: At higher concentrations or with prolonged exposure, off-target effects may become more prominent. Consider investigating the effect of this compound on other ABC transporters or key cellular pathways if unexpected toxicities arise.
-
-
-
Question: My in vivo study with this compound is showing unexpected adverse effects (e.g., weight loss, lethargy). How can I troubleshoot this?
-
Answer: In vivo toxicity can be complex.
-
Dose Escalation Study: If not already done, a maximum tolerated dose (MTD) study with long-term administration is recommended to identify a safe and effective dose.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake. Consider periodic blood collection for hematology and clinical chemistry analysis to assess organ toxicity.
-
Vehicle Control: Always include a vehicle control group to ensure the observed toxicity is due to the compound and not the formulation vehicle.
-
-
Quantitative Data Summary
The following tables provide a template for organizing and comparing key quantitative data for this compound and other ABCG2 inhibitors. Researchers should generate their own data for this compound in their specific experimental systems.
Table 1: In Vitro Potency of ABCG2 Inhibitors
| Compound | Cell Line | IC50 (nM) for ABCG2 Inhibition | Assay Method | Reference |
| This compound | User-defined | User-determined | e.g., Hoechst 33342 accumulation | Internal Data |
| Ko143 | MDCKII-ABCG2 | ~5 | Mitoxantrone resistance reversal | [1] |
| Fumitremorgin C | S1-M1-80 | ~800 | Mitoxantrone resistance reversal | [2] |
| Elacridar (GF120918) | T8 | ~230 | Topotecan resistance reversal | [3] |
Table 2: In Vivo Formulation Examples for ABCG2 Inhibitors
| Compound | Route of Administration | Vehicle Composition | Concentration | Reference |
| This compound | Oral | 0.5% CMC-Na in H₂O | User-determined | [4] |
| This compound | Injection (IP, IV) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | User-determined | [4] |
| Topotecan | Oral | Water | 1 mg/mL | [3] |
| Elacridar (GF120918) | Oral | 5% Solutol HS 15 in water | 10 mg/mL | [3] |
Detailed Experimental Protocols
1. Long-Term In Vitro Cytotoxicity Assay
-
Objective: To determine the maximum non-toxic concentration of this compound for long-term cell culture experiments.
-
Methodology:
-
Seed cells in 96-well plates at a low density to allow for long-term growth.
-
The following day, treat cells with a range of this compound concentrations (e.g., from 0.01 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Culture the cells for the desired long-term duration (e.g., 7, 14, or 21 days).
-
Change the medium with freshly prepared this compound every 2-3 days.
-
At the end of the treatment period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Plot the dose-response curve and determine the concentration that results in ≥90% cell viability.
-
2. ABCG2 Substrate Accumulation Assay (Hoechst 33342)
-
Objective: To functionally assess the inhibitory activity of this compound on ABCG2-mediated efflux.
-
Methodology:
-
Plate ABCG2-overexpressing cells and parental control cells in a 96-well plate.
-
Pre-incubate the cells with this compound at the desired concentration or a positive control inhibitor (e.g., Ko143) for 1-2 hours.
-
Add the fluorescent ABCG2 substrate Hoechst 33342 (e.g., at 5 µM) to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Measure the intracellular fluorescence using a plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of ABCG2 efflux.
-
3. Long-Term In Vivo Efficacy Study
-
Objective: To evaluate the long-term efficacy and safety of this compound in an animal model.
-
Methodology:
-
Implant tumor cells that are resistant to a chemotherapeutic agent due to ABCG2 overexpression into immunocompromised mice.
-
Once tumors are established, randomize the animals into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
This compound alone
-
Chemotherapeutic agent + this compound
-
-
Administer the treatments according to a pre-defined long-term schedule (e.g., daily or several times a week for several weeks).
-
Monitor tumor growth by caliper measurements regularly.
-
Monitor animal health (body weight, clinical signs) throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: Mechanism of this compound action on the ABCG2 transporter.
Caption: Workflow for long-term this compound studies.
References
- 1. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Abcg2-IN-4 Protein Binding in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to minimize the plasma protein binding of Abcg2-IN-4 and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it important for a compound like this compound?
A: Plasma protein binding (PPB) refers to the reversible interaction of a drug or compound with proteins in the blood plasma. The "free drug hypothesis" posits that only the unbound or "free" fraction of a drug is pharmacologically active, as it is this portion that can diffuse from the bloodstream to the target tissues and interact with its intended target, such as the ABCG2 transporter.[1] A high degree of plasma protein binding can limit the efficacy of this compound by reducing its free concentration, thereby decreasing its ability to inhibit the ABCG2 transporter.
Q2: Which plasma proteins are most likely to bind to this compound?
A: The primary proteins responsible for binding drugs in plasma are albumin and α1-acid glycoprotein (B1211001) (AAG).[1] Albumin, being the most abundant plasma protein, has a high capacity for binding acidic and neutral drugs. AAG typically binds to basic drugs. The specific protein that this compound binds to will depend on its physicochemical properties, such as its pKa.
Q3: How can I reduce the plasma protein binding of my lead compound?
A: Reducing plasma protein binding often involves chemical modification of the compound. Strategies include:
-
Altering Lipophilicity: There is often a correlation between a compound's lipophilicity (fat-solubility) and its extent of plasma protein binding. Systematically modifying the structure to reduce lipophilicity, for example, by introducing polar functional groups, can decrease binding.
-
Modifying Acidity/Basicity (pKa): Altering the acidic or basic properties of a compound can change its ionization state at physiological pH (around 7.4), which in turn can affect its affinity for plasma proteins. For instance, introducing an acidic moiety might be a strategy to explore.
-
Structure-Activity Relationship (SAR) Studies: A systematic approach involving the synthesis and testing of various analogs of the lead compound is crucial. This helps to build a structure-activity relationship, identifying which molecular features contribute most to high plasma protein binding and guiding the design of new compounds with a more favorable profile.
Q4: My compound shows high non-specific binding in my plasma protein binding assay. What can I do?
A: High non-specific binding to the assay apparatus (e.g., ultrafiltration membranes or dialysis plates) is a common issue, especially for highly lipophilic compounds. Here are some troubleshooting steps:
-
Method Selection: If you are using ultrafiltration and observe high non-specific binding, consider switching to equilibrium dialysis, which is often considered the "gold standard" and can be more robust for such compounds.
-
Pre-treatment of Assay Devices: Some protocols suggest pre-treating ultrafiltration devices with a solution of a non-specific protein or a surfactant to block non-specific binding sites.
-
Use of Different Materials: The material of your labware (e.g., tubes, plates) can contribute to non-specific binding. Using low-binding plastics can sometimes mitigate this issue.
-
Dilution Method: For highly bound compounds, diluting the plasma can increase the experimental fraction unbound, making it easier to measure accurately. The undiluted fraction unbound can then be calculated.
Q5: How does the pH of the experiment affect plasma protein binding results?
A: The pH of the plasma and buffer used in the assay is a critical parameter. Deviations from physiological pH (7.4) can alter the ionization state of both the drug and the plasma proteins, thereby changing the binding affinity. For example, an increase in plasma pH during an equilibrium dialysis experiment can lead to significant, drug-specific changes in the measured unbound fraction. It is crucial to control the pH throughout the experiment, for instance, by conducting the dialysis in a CO2-controlled environment (e.g., a 5% CO2 incubator) to maintain a physiological pH.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Consistently low recovery of this compound after the assay. | 1. High non-specific binding to the apparatus. 2. Precipitation of the compound due to low solubility in the final assay medium. | 1. Switch from ultrafiltration to equilibrium dialysis. 2. Use low-binding labware. 3. Ensure the final solvent composition maintains the solubility of your compound. |
| High variability in plasma protein binding results between experiments. | 1. Inconsistent pH control. 2. Temperature fluctuations during incubation. 3. Variability in plasma source or handling. | 1. Use a CO2 incubator to maintain physiological pH. 2. Ensure a constant temperature of 37°C during incubation. 3. Use pooled plasma from a consistent source and avoid repeated freeze-thaw cycles. |
| The unbound fraction of this compound is too low to be accurately quantified. | 1. The compound is very highly bound to plasma proteins. 2. The analytical method (e.g., LC-MS/MS) is not sensitive enough. | 1. Use the plasma dilution method to increase the measurable unbound fraction. 2. Optimize the LC-MS/MS method for higher sensitivity. 3. Consider using a radiolabeled version of the compound if available. |
| Unexpectedly high free fraction of this compound. | 1. Displacement by another compound in the plasma (e.g., from a co-administered drug in an in vivo study). 2. Saturation of protein binding sites at high compound concentrations. | 1. Review the possibility of drug-drug interactions. 2. Measure plasma protein binding at multiple concentrations to check for concentration-dependent binding. |
Quantitative Data on Plasma Protein Binding of Selected ABCG2 Inhibitors
The following table summarizes the plasma protein binding of several known tyrosine kinase inhibitors and the specific ABCG2 inhibitor Ko143. This data can serve as a reference for what to expect with similar compounds.
| Compound | Protein Binding (%) | Unbound Fraction (fu, %) | Species | Primary Binding Proteins | Reference(s) |
| Imatinib (B729) | ~95% | ~5% | Human | Albumin, α1-acid glycoprotein | [5][6] |
| Gefitinib | ~97% | ~3.4% | Human | Albumin, α1-acid glycoprotein | [3][7][8] |
| Lapatinib (B449) | >99% | <1% | Human | Albumin, α1-acid glycoprotein | [9][10][11] |
| Erlotinib | ~93-95% | ~5-7% | Human | Not specified | [12][13] |
| Ko143 | 92-95% | 5-8% | Not specified | Not specified | [4] |
Experimental Protocols
Equilibrium Dialysis for Plasma Protein Binding Assessment
This protocol is a standard method for determining the fraction of a compound that is not bound to plasma proteins.
Materials:
-
96-well equilibrium dialysis apparatus (e.g., HTD96b)
-
Dialysis membranes (e.g., 12-14 kDa MWCO)
-
Test compound (this compound) stock solution
-
Pooled plasma (from the species of interest, e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator with orbital shaker, set to 37°C and 5% CO2
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Dialysis Unit: Assemble the 96-well dialysis unit with the dialysis membranes according to the manufacturer's instructions. Ensure the membranes are properly hydrated if required.
-
Spike the Plasma: Prepare a working solution of this compound in plasma at the desired final concentration (e.g., 1 µM).
-
Load the Dialysis Plate:
-
Add a specific volume of the this compound-spiked plasma to one side of each well (the plasma chamber).
-
Add an equal volume of PBS (pH 7.4) to the other side of each well (the buffer chamber).
-
-
Incubation: Seal the dialysis plate and incubate at 37°C with gentle shaking (e.g., 100 rpm) for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally). The 5% CO2 atmosphere is crucial for maintaining the pH of the buffer and plasma.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and the buffer chambers of each well into separate 96-well plates.
-
Sample Analysis: Analyze the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation of Unbound Fraction (fu):
-
The concentration of the compound in the buffer chamber at equilibrium represents the unbound (free) concentration.
-
The concentration in the plasma chamber represents the total concentration (bound + unbound).
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Ultrafiltration for Plasma Protein Binding Assessment
This method is faster than equilibrium dialysis but can be prone to non-specific binding of the compound to the filter membrane.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 30 kDa MWCO)
-
Test compound (this compound) stock solution
-
Pooled plasma
-
Centrifuge with temperature control
-
LC-MS/MS system for analysis
Procedure:
-
Spike the Plasma: Prepare a working solution of this compound in plasma at the desired concentration.
-
Pre-condition the Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding, some protocols recommend pre-treating the filter. This can be done by passing a solution of a non-specific protein or a mild surfactant through the filter, followed by washing with buffer.
-
Load the Device: Add a specific volume of the spiked plasma to the upper chamber of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a time sufficient to collect an adequate volume of ultrafiltrate (typically 15-30 minutes). The centrifugal force drives the unbound compound through the membrane into the collection tube, while the protein-bound compound is retained.
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the collection tube. This contains the unbound compound.
-
Also, take an aliquot of the original spiked plasma for determination of the total concentration.
-
-
Sample Analysis: Determine the concentration of this compound in both the ultrafiltrate and the original plasma using a validated LC-MS/MS method.
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Visualizations
Experimental Workflow for Plasma Protein Binding Assessment
Caption: Workflow for determining the plasma protein binding of this compound.
Signaling Pathways Regulating ABCG2 Expression
High expression of the ABCG2 transporter can impact the perceived efficacy of an inhibitor. Understanding the pathways that regulate its expression can provide alternative strategies for enhancing inhibitor activity.
PI3K/AKT Pathway
Caption: PI3K/AKT pathway's role in upregulating ABCG2 expression.
Hedgehog Signaling Pathway
Caption: Hedgehog signaling pathway leading to ABCG2 transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - ProQuest [proquest.com]
- 8. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients | Semantic Scholar [semanticscholar.org]
- 9. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Lapatinib - Wikipedia [en.wikipedia.org]
- 11. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Inconsistent Results in ABCG2 Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ABCG2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments. While the focus is on providing guidance for achieving reproducible results, this guide uses the potent and selective inhibitor Ko143 as a primary example due to the extensive availability of public data. The principles and troubleshooting steps outlined here are broadly applicable to other ABCG2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABCG2 and its inhibitors?
A1: ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] It actively transports a wide variety of substrates, including chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and efficacy.[1][4] This process is a key mechanism of multidrug resistance (MDR) in cancer cells.[3][5]
ABCG2 inhibitors, such as Ko143, block this efflux activity.[6] The primary mechanism of inhibition is often competitive, where the inhibitor binds to the transporter, preventing the substrate from being expelled.[4] This leads to an increased intracellular accumulation of the substrate.[7]
Mechanism of ABCG2-mediated drug efflux and its inhibition.
Q2: Why am I seeing variable IC50 values for my ABCG2 inhibitor?
A2: Inconsistent IC50 values for an ABCG2 inhibitor like Ko143 can arise from several factors:
-
Cell Line Variability: Different cell lines have varying expression levels of ABCG2.[8] It is crucial to use a cell line with stable and confirmed overexpression of ABCG2 for consistent results.[9]
-
Substrate Competition: The choice of substrate and its concentration can affect the apparent IC50 of the inhibitor. Some compounds can be both substrates and inhibitors, often at different concentrations.[10]
-
Experimental Conditions: Factors such as incubation time, temperature, and serum concentration in the media can influence inhibitor potency.
-
Compound Stability: The stability of the inhibitor in your experimental medium can impact its effective concentration over time. For instance, Ko143 has been reported to be unstable in rat plasma.[9]
-
Genetic Variations: Single nucleotide polymorphisms (SNPs) in the ABCG2 gene can alter its function and sensitivity to inhibitors.[11]
Q3: Can ABCG2 inhibitors be toxic to cells on their own?
A3: Yes, some ABCG2 inhibitors can exhibit cytotoxicity, especially at higher concentrations.[12] It is essential to determine the intrinsic cytotoxicity of your inhibitor in the cell line you are using. This is typically done by performing a cell viability assay with the inhibitor alone, in the absence of an ABCG2 substrate. This helps to distinguish between the inhibitor's direct toxic effects and its ability to potentiate the toxicity of a co-administered chemotherapeutic agent.
Troubleshooting Guides
Issue 1: High Background Signal in Transport Assays
Q: In my Hoechst 33342 (or Pheophorbide A) uptake assay, the fluorescence in my control cells (without inhibitor) is already very high, leading to a small dynamic range. What could be the cause?
A: This issue often points to low ABCG2 activity or problems with the assay setup.
-
Low ABCG2 Expression: Verify the expression and localization of ABCG2 in your cell line using Western blotting or immunofluorescence. Low expression will result in minimal efflux and thus high basal fluorescence.
-
Sub-optimal Substrate Concentration: The concentration of the fluorescent substrate is critical. If it is too high, it may saturate the transporter, leading to increased intracellular accumulation even without an inhibitor. Try titrating the substrate to find a concentration that gives a low basal signal but a robust increase in the presence of a known inhibitor like Ko143.
-
Incorrect Incubation Time: A short incubation time may not be sufficient for the transporter to efflux the substrate, while a very long one might lead to non-specific accumulation. Optimize the incubation time for your specific cell line and substrate.
-
Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to increased passive diffusion of the substrate. Ensure your cells are healthy and in the logarithmic growth phase.
Troubleshooting high background in transport assays.
Issue 2: Inconsistent Results in Cell Viability Assays
Q: I am trying to show that my ABCG2 inhibitor reverses multidrug resistance, but the results are not reproducible.
A: Reproducibility issues in MDR reversal assays can be complex.
-
Inhibitor Cytotoxicity: As mentioned in the FAQs, ensure you have a clear understanding of the inhibitor's own toxicity. The concentrations used to inhibit ABCG2 should ideally have minimal impact on cell viability when used alone.
-
Substrate/Drug Concentration: The concentration of the chemotherapeutic agent (the ABCG2 substrate) is critical. Use a concentration that is cytotoxic to the parental cell line (lacking ABCG2 overexpression) but has minimal effect on the ABCG2-overexpressing cells. The goal is to see a significant increase in cytotoxicity in the resistant cells only when the inhibitor is present.
-
Assay Duration: The duration of the cell viability assay (e.g., 24, 48, or 72 hours) can influence the outcome. This should be optimized based on the doubling time of your cells and the mechanism of action of the cytotoxic agent.
-
Edge Effects in Multi-well Plates: In 96-well or 384-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. It is good practice to fill the outer wells with sterile water or media and not use them for experimental data points.
Quantitative Data Summary
The following table summarizes inhibitory concentrations for well-characterized ABCG2 inhibitors from the literature. Note that these values can vary depending on the experimental system.
| Inhibitor | Assay Type | Cell Line/System | Substrate | IC50 / EC90 | Citation |
| Ko143 | ATPase Activity | ABCG2-expressing vesicles | - | IC50 = 9.7 nM | [9] |
| Ko143 | Mitoxantrone (B413) Resistance | Human and mouse cell lines | Mitoxantrone | EC90 = 23-25 nM | [9][13] |
| Ko143 | Hoechst 33342 Efflux | HEK-G2 (human) | Hoechst 33342 | IC50 = 15.3 nM | [9] |
| Ko143 | Hoechst 33342 Efflux | Mouse G2 | Hoechst 33342 | IC50 = 4.4 nM | [9] |
| Fumitremorgin C | Mitoxantrone Resistance | ABCG2-overexpressing cells | Mitoxantrone | IC50 ≈ 1-5 µM | [7] |
| Lapatinib | ATPase Activity | ABCG2-expressing vesicles | - | Stimulatory | [14] |
Detailed Experimental Protocols
Protocol 1: ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2, which is often stimulated by substrates and inhibited by inhibitors.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells)
-
ATPase Assay Buffer: 50 mM MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 1 mM ouabain
-
Magnesium Chloride (MgCl2): 10 mM
-
ATP: 5 mM
-
Sodium orthovanadate (vanadate): 0.3 mM (for measuring vanadate-sensitive ATPase activity)
-
Test inhibitor (e.g., Ko143) at various concentrations
-
5% SDS solution
-
Reagents for phosphate (B84403) detection (e.g., Malachite Green-based reagent)
Procedure:
-
Thaw the ABCG2 membrane vesicles (typically 10 µg of protein per reaction) on ice.
-
In a 96-well plate, add the membrane vesicles to the ATPase assay buffer.
-
For determining vanadate-sensitive ATPase activity, prepare parallel reactions with and without 0.3 mM vanadate. Incubate at 37°C for 5 minutes.
-
Add different concentrations of the ABCG2 inhibitor (e.g., Ko143) or vehicle control to the wells. Incubate at 37°C for 3 minutes.
-
Initiate the reaction by adding 5 mM Mg-ATP to each well. The final reaction volume is typically 100 µL.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 5% SDS solution.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method as per the manufacturer's instructions.
-
The ABCG2-specific ATPase activity is calculated as the difference between the Pi released in the absence and presence of vanadate.
Protocol 2: Hoechst 33342 Efflux Assay
This cell-based assay measures the accumulation of the fluorescent substrate Hoechst 33342, which is effluxed by ABCG2.
Materials:
-
Parental and ABCG2-overexpressing cells
-
Culture medium (e.g., DMEM without phenol (B47542) red)
-
Hoechst 33342 stock solution
-
Test inhibitor (e.g., Ko143)
-
Positive control inhibitor (e.g., 1 µM Ko143)
-
96-well black, clear-bottom plates
Procedure:
-
Seed the parental and ABCG2-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test inhibitor or controls (vehicle and positive control). Incubate for 1-2 hours.[7]
-
Add Hoechst 33342 to a final concentration of 3-5 µM to all wells.[7]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed medium or PBS to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).
-
An increase in fluorescence in the inhibitor-treated ABCG2-expressing cells compared to the vehicle-treated cells indicates inhibition of efflux.
Experimental workflow for an ABCG2 transport assay.
Protocol 3: Mitoxantrone Resistance Reversal Assay (Cell Viability)
This assay determines the ability of an ABCG2 inhibitor to sensitize resistant cells to a chemotherapeutic substrate like mitoxantrone.
Materials:
-
Parental and ABCG2-overexpressing cells
-
Culture medium
-
Mitoxantrone
-
Test inhibitor (e.g., Ko143)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well clear plates
Procedure:
-
Seed both parental and ABCG2-overexpressing cells in separate 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of mitoxantrone.
-
Prepare two sets of mitoxantrone dilutions: one with vehicle and one with a fixed, non-toxic concentration of the ABCG2 inhibitor (e.g., 1 µM Ko143).
-
Remove the medium from the cells and add the media containing the different concentrations of mitoxantrone with or without the inhibitor.
-
Incubate the plates for 48-72 hours.
-
At the end of the incubation, measure cell viability using your chosen reagent according to the manufacturer's protocol.
-
Plot the cell viability versus the mitoxantrone concentration for all four conditions (Parental ± Inhibitor, ABCG2-overexpressing ± Inhibitor). A leftward shift in the dose-response curve for the ABCG2-overexpressing cells in the presence of the inhibitor indicates reversal of resistance.[15]
References
- 1. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions [mdpi.com]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Lost in Translation: Regulation of ABCG2 Expression in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 14. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of Specific ABCG2 Inhibitors
A comprehensive evaluation of specific inhibitors of the ATP-binding cassette transporter G2 (ABCG2) is crucial for advancing research in multidrug resistance and drug development. This guide provides a comparative framework for assessing the performance of ABCG2 inhibitors, using the well-characterized inhibitor Ko143 as a primary example due to the current lack of peer-reviewed data on "Abcg2-IN-4".
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key transporter protein that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of various drugs.[1][2] Potent and specific inhibitors of ABCG2 are valuable tools to overcome MDR and enhance the efficacy of therapeutic agents.[3][4] This guide outlines the essential experiments and data required to validate a specific ABCG2 inhibitor.
Comparative Analysis of ABCG2 Inhibitors
A critical aspect of validating a novel ABCG2 inhibitor is to compare its potency and selectivity against established inhibitors. Ko143, a derivative of the fungal toxin fumitremorgin C, is a widely used potent and selective ABCG2 inhibitor.[5] Other commonly used, though generally less selective, inhibitors include elacridar (B1662867) and tariquidar.[6]
| Inhibitor | Target(s) | IC50 / EC90 for ABCG2 | Selectivity over ABCB1 (P-gp) & ABCC1 (MRP1) | Reference |
| Ko143 | ABCG2 | IC50: ~9.7 nM (ATPase activity) EC90: 23 nM (mitoxantrone resistance) | >200-fold selective over ABCB1 and ABCC1. | [7] |
| Elacridar (GF120918) | ABCB1, ABCG2 | - | Dual inhibitor. | [8] |
| Tariquidar (XR9576) | ABCB1, ABCG2 | - | Dual inhibitor; less potent on ABCG2 than elacridar.[6] | [5] |
| Febuxostat | ABCG2, Xanthine Oxidase | IC50: 0.027 µM (urate transport) | - |
Note: IC50 (half-maximal inhibitory concentration) and EC90 (90% effective concentration) values can vary depending on the cell line and experimental conditions.
Experimental Validation Protocols
To rigorously validate a putative ABCG2 inhibitor, a series of in vitro and in vivo experiments are necessary. These assays aim to determine the inhibitor's potency, specificity, and mechanism of action.
In Vitro Drug Efflux Assays
These assays directly measure the ability of an inhibitor to block the efflux of known ABCG2 substrates from cells overexpressing the transporter.
a) Mitoxantrone (B413) Efflux/Chemosensitization Assay:
This is a common method to assess the functional inhibition of ABCG2.[9] Mitoxantrone is a fluorescent chemotherapeutic agent and a well-known ABCG2 substrate.
-
Principle: In cells overexpressing ABCG2, mitoxantrone is actively pumped out, leading to low intracellular fluorescence and resistance to its cytotoxic effects. A potent ABCG2 inhibitor will block this efflux, resulting in increased intracellular mitoxantrone accumulation and sensitization of the cells to its cytotoxic effects.
-
Protocol:
-
Seed ABCG2-overexpressing cells (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) in the presence of a fixed concentration of mitoxantrone.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
The reversal of mitoxantrone resistance in ABCG2-overexpressing cells indicates inhibitory activity.
-
b) BODIPY-Prazosin Efflux Assay:
BODIPY-prazosin is another fluorescent substrate of ABCG2 used to assess inhibitor activity, often analyzed by flow cytometry.[8]
-
Principle: Similar to the mitoxantrone assay, an effective inhibitor will prevent the efflux of BODIPY-prazosin, leading to higher intracellular fluorescence.
-
Protocol:
-
Incubate ABCG2-overexpressing and parental cells with the test inhibitor for a short period.
-
Add BODIPY-prazosin and incubate further.
-
Wash the cells and measure the intracellular fluorescence using a flow cytometer.
-
An increase in fluorescence in the presence of the inhibitor demonstrates its blocking activity.
-
ATPase Activity Assay
ABCG2 utilizes the energy from ATP hydrolysis to transport substrates.[1] Measuring the effect of an inhibitor on the ATPase activity of ABCG2 can elucidate its mechanism of action.
-
Principle: ABCG2 inhibitors can either stimulate or inhibit the ATPase activity of the transporter. The vanadate-sensitive ATPase assay is commonly used.
-
Protocol:
-
Use membrane vesicles prepared from cells overexpressing ABCG2.
-
Incubate the membrane vesicles with the test inhibitor in the presence of ATP.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
A change in Pi levels in the presence of the inhibitor indicates its interaction with the ATPase function of ABCG2.
-
Specificity Assays
To be considered a specific ABCG2 inhibitor, a compound should have minimal or no effect on other major ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1).
-
Principle: Test the inhibitor's effect on the efflux of specific substrates for ABCB1 (e.g., Rhodamine 123) and ABCC1 (e.g., Calcein-AM) in cells overexpressing these respective transporters.
-
Protocol:
-
Use cell lines specifically overexpressing ABCB1 or ABCC1.
-
Perform efflux assays using the specific fluorescent substrates for each transporter in the presence and absence of the test inhibitor.
-
Lack of significant inhibition of substrate efflux in these cell lines indicates specificity for ABCG2.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways that regulate ABCG2 expression and the workflow for inhibitor validation is crucial for a comprehensive assessment.
Caption: Signaling pathways, such as PI3K/AKT/mTOR and Hedgehog, can upregulate the expression of the ABCG2 gene.[7][10] The resulting ABCG2 protein functions as an efflux pump, which can be blocked by specific inhibitors.
Caption: A typical workflow for the validation of an ABCG2 inhibitor, starting from in vitro screening to in vivo efficacy studies.
References
- 1. ABCG2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of ABCG2 Inhibition: A Comparative Analysis of Cross-Reactivity with ABCB1 and ABCC1
For researchers, scientists, and drug development professionals, understanding the selectivity of ATP-binding cassette (ABC) transporter inhibitors is paramount for advancing drug discovery and overcoming multidrug resistance (MDR) in cancer therapy. This guide provides a comparative analysis of the cross-reactivity of a potent and widely studied ABCG2 inhibitor, Ko143, with two other key MDR-associated transporters: ABCB1 (P-glycoprotein/MDR1) and ABCC1 (MRP1).
ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), ABCB1, and ABCC1, are transmembrane proteins that function as efflux pumps, actively transporting a wide variety of substrates, including many chemotherapeutic agents, out of cells.[1][2] Overexpression of these transporters is a major mechanism of multidrug resistance in cancer cells, leading to decreased intracellular drug accumulation and therapeutic failure.[3][4][5] While ABCG2 is a critical target for reversing MDR, the selectivity of its inhibitors is a crucial consideration, as off-target effects on ABCB1 and ABCC1 can lead to complex pharmacological profiles and potential toxicities.
Comparative Inhibitory Potency of Ko143
Ko143 is a highly potent and specific inhibitor of ABCG2.[6] However, like many small molecule inhibitors, its selectivity is concentration-dependent. The following table summarizes the inhibitory activity of Ko143 against human ABCG2, ABCB1, and ABCC1, as determined by in vitro assays using transfected cell lines.
| Transporter | Inhibitor | IC50 / EC90 | Assay Type | Cell Line | Reference |
| ABCG2 | Ko143 | IC50 = 9.7 nM | ATPase Activity | - | [7] |
| EC90 = 23 nM | Mitoxantrone (B413) Resistance | - | [8] | ||
| ABCB1 | Ko143 | ≥ 1 µM (effective concentration) | Transport Activity | HEK293 | [7] |
| EC90 = 5.5 µM | Paclitaxel (B517696) Resistance | - | [8] | ||
| ABCC1 | Ko143 | ≥ 1 µM (effective concentration) | Transport Activity | HEK293 | [7] |
| EC90 > 8 µM | Etoposide (B1684455) Resistance | - | [8] |
Table 1: Comparative inhibitory concentrations of Ko143 against ABCG2, ABCB1, and ABCC1. IC50 represents the half-maximal inhibitory concentration, while EC90 represents the concentration required to achieve 90% of the maximal effect in reversing drug resistance. Note that at higher concentrations (≥1 µM), Ko143 demonstrates inhibitory effects on ABCB1 and ABCC1.
Experimental Protocols
The data presented above were generated using established in vitro methodologies to assess transporter function and inhibition.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter in the presence of an inhibitor. The inhibition of ATPase activity is indicative of the inhibitor binding to the transporter.
-
Membrane Vesicle Preparation: Membrane vesicles containing the overexpressed transporter (ABCG2 or ABCB1) are prepared from transfected cells.
-
Incubation: The membrane vesicles are incubated with varying concentrations of the inhibitor (e.g., Ko143).
-
ATP Hydrolysis Measurement: The reaction is initiated by the addition of ATP. The amount of inorganic phosphate (B84403) released due to ATP hydrolysis is quantified using a colorimetric method.
-
Data Analysis: The concentration of the inhibitor that reduces the transporter's ATPase activity by 50% (IC50) is calculated.[7]
Drug Resistance Reversal Assay (Chemosensitivity Assay)
This cellular assay determines the ability of an inhibitor to sensitize drug-resistant cells (overexpressing a specific ABC transporter) to a cytotoxic substrate of that transporter.
-
Cell Culture: Cancer cell lines overexpressing either ABCG2, ABCB1, or ABCC1 are cultured.
-
Treatment: The cells are treated with a specific cytotoxic substrate (e.g., mitoxantrone for ABCG2, paclitaxel for ABCB1, etoposide for ABCC1) in the presence of varying concentrations of the inhibitor (e.g., Ko143).
-
Cell Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a standard method such as the MTT or SRB assay.
-
Data Analysis: The concentration of the inhibitor required to restore the sensitivity of the resistant cells to the cytotoxic drug (often measured as the concentration that achieves 90% of the maximal effect, EC90) is determined.[8]
Fluorescent Substrate Accumulation Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter, leading to increased intracellular fluorescence.
-
Cell Culture: Cells overexpressing the transporter of interest are used.
-
Incubation: The cells are incubated with a fluorescent substrate of the specific transporter (e.g., pheophorbide A for ABCG2) in the presence or absence of the inhibitor.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates blockage of the transporter's efflux function.
Logical Relationship of Inhibitor Interaction
The following diagram illustrates the interaction of a selective ABCG2 inhibitor, like Ko143, with its primary target and its potential off-target interactions at higher concentrations.
Figure 1: Ko143's interaction with ABC transporters.
Conclusion
While potent ABCG2 inhibitors like Ko143 show high selectivity at nanomolar concentrations, it is crucial for researchers to be aware of their potential for cross-reactivity with other ABC transporters, such as ABCB1 and ABCC1, at higher micromolar concentrations.[7][8] This understanding is vital for the accurate interpretation of experimental results and for the design of future therapeutic strategies aimed at overcoming multidrug resistance. The use of multiple, well-characterized in vitro assays is essential to profile the selectivity of any novel ABC transporter inhibitor. This rigorous approach will ultimately aid in the development of more effective and less toxic agents for cancer therapy.
References
- 1. The human ABCG2 transporter engages three gates to control multidrug extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel understanding of ABC transporters ABCB1/MDR/P-glycoprotein, ABCC2/MRP2, and ABCG2/BCRP in colorectal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ABCG2: recent discovery of potent and highly selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
Comparative Analysis of ABCG2 Inhibitors: A Comprehensive Guide to Elacridar
Introduction
ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide range of drugs.[1][2] By actively effluxing therapeutic agents from cancer cells, ABCG2 can significantly reduce their efficacy.[3][4] The development of potent and specific ABCG2 inhibitors is therefore a critical area of research aimed at overcoming MDR and enhancing the therapeutic potential of various anticancer drugs.[3][4]
This guide provides a comparative analysis of elacridar (B1662867), a well-characterized dual inhibitor of ABCG2 and P-glycoprotein (P-gp/ABCB1). An extensive search for "Abcg2-IN-4" in publicly available scientific literature and chemical databases did not yield any specific information. Therefore, this guide will focus on the detailed experimental data and methodologies related to elacridar to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Elacridar: A Profile of a Third-Generation ABC Transporter Inhibitor
Elacridar (GF120918) is a potent, third-generation, orally active inhibitor of both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[5][6][7] It functions as a non-competitive inhibitor, likely by allosterically modulating the transporter, thereby blocking the efflux of a broad spectrum of chemotherapeutic agents.[5] This leads to increased intracellular concentrations of these drugs, potentially reversing multidrug resistance and improving their therapeutic efficacy.[3][6]
Mechanism of Action
Elacridar targets the ATP-dependent efflux pumps P-gp and BCRP located on the cell membrane. These transporters utilize the energy from ATP hydrolysis to expel a wide variety of substrates, including many anticancer drugs, from the cell's interior. By inhibiting these transporters, elacridar effectively traps the therapeutic agents inside the cancer cells, leading to enhanced cytotoxicity.
Caption: Elacridar inhibits P-gp/BCRP, increasing intracellular drug levels and enhancing apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of elacridar from various studies.
Table 1: In Vitro Inhibition of ABC Transporters by Elacridar
| Target | Cell Line | Assay | IC50 | Reference |
| P-glycoprotein (P-gp) | Caki-1 and ACHN cells | [³H]azidopine labeling | 0.16 µM | [8] |
| BCRP/ABCG2 | - | - | Data not specified | [6][7] |
Table 2: Effect of Elacridar on the Efficacy of Chemotherapeutic Agents in Resistant Cell Lines
| Cell Line | Resistant to | Chemotherapeutic Agent | Elacridar Concentration | Fold Increase in Sensitivity | Reference |
| A2780TR1 | Topotecan | Topotecan | 0.1 µM | 10.88 | [9] |
| A2780TR1 | Topotecan | Topotecan | 5 µM | 16.98 | [9] |
| A2780TR2 | Topotecan | Topotecan | 0.1 µM | 6.91 | [9] |
| A2780TR2 | Topotecan | Topotecan | 5 µM | 17.59 | [9] |
| A2780PR1 | Paclitaxel | Paclitaxel | 0.1 µM | 162 | [10] |
| A2780PR2 | Paclitaxel | Paclitaxel | 0.1 µM | 397 | [10] |
| H1299-DR | Docetaxel | Docetaxel | 0.25 µg/ml | Markedly recovered sensitivity | [5] |
Table 3: In Vivo Effects of Elacridar on Drug Pharmacokinetics
| Animal Model | Co-administered Drug | Elacridar Dose | Effect | Reference |
| Wild-type mice | Topotecan | - | Increased bioavailability | [10] |
| Wild-type mice | Paclitaxel and Docetaxel | - | Increased plasma concentration | [10] |
| Nude mice | Paclitaxel | 50 mg/kg p.o. | Increased brain-to-plasma ratio |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate elacridar.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: 3.0 x 10³ cells per well are seeded in a 96-well plate.
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Treatment: A concentration gradient of elacridar is added to each well. Control cells are treated with the vehicle (e.g., 0.1% DMSO).
-
Incubation: The plate is cultured for an additional 48 hours.
-
MTT Addition: The medium is aspirated, and MTT solution is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at 540 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control value.[8]
P-glycoprotein Inhibition Assay ([³H]azidopine Labeling)
This assay measures the ability of a compound to inhibit the binding of a known P-gp substrate.
-
Membrane Preparation: Unlabeled cell membrane suspension (at 0.4 mg of protein/mL) is prepared.
-
Aliquoting: 10 µL of the membrane suspension is aliquoted into each well of a 96-well plate.
-
Inhibitor Addition: 5 µL of elacridar (GF120918) at various concentrations is added to each well.
-
Incubation: The plate is incubated for 25 minutes at 25°C in the dark.
-
Radiolabeling: A radiolabeled P-gp substrate, such as [³H]azidopine, is added.
-
Separation and Detection: The amount of radiolabel bound to the membranes is quantified to determine the inhibitory effect of elacridar.[8]
In Vivo Drug Distribution Studies
These studies assess the effect of an inhibitor on the distribution of a co-administered drug in an animal model.
-
Animal Model: Nude mice are commonly used.
-
Inhibitor Administration: Elacridar (e.g., 50 mg/kg) is administered orally.
-
Drug Administration: After a set period (e.g., 4 hours), the chemotherapeutic agent (e.g., 8 mg/kg of paclitaxel) is injected intravenously.
-
Tissue Collection: At various time points, brain, liver, kidney, and plasma are collected.
-
Analysis: The concentration of the chemotherapeutic agent in the collected tissues and plasma is determined by RP-HPLC.
Caption: A typical workflow for assessing the efficacy of an ABC transporter inhibitor like elacridar.
Conclusion
Elacridar is a potent dual inhibitor of P-gp and BCRP with substantial preclinical data supporting its ability to reverse multidrug resistance. The provided data and protocols offer a solid foundation for researchers interested in studying ABC transporter inhibition. The lack of publicly available information on "this compound" prevents a direct comparison at this time. Future research may uncover more details about this and other novel ABCG2 inhibitors, which will be crucial for the continued development of strategies to combat multidrug resistance in cancer.
References
- 1. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of residues in ABCG2 affecting protein trafficking and drug transport, using co-evolutionary analysis of ABCG sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.abclonal.com [static.abclonal.com]
- 7. researchgate.net [researchgate.net]
- 8. Rare Variants in the ABCG2 Promoter Modulate In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmitaylor.com [nmitaylor.com]
- 10. researchgate.net [researchgate.net]
Confirming On-Target Effects of ABCG2 Inhibitors Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the efficacy and specificity of ATP-binding cassette sub-family G member 2 (ABCG2) inhibitors, with a focus on leveraging knockout (KO) models to unequivocally demonstrate on-target engagement.
While specific data for Abcg2-IN-4 is not publicly available, this guide will use the well-characterized inhibitors Ko143 and Febuxostat as exemplars to illustrate the validation process. The principles and experimental protocols outlined herein are broadly applicable to the characterization of any novel ABCG2 inhibitor.
The Role of ABCG2 in Multidrug Resistance
ABCG2, also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that plays a significant role in the disposition of a wide array of xenobiotics, including many chemotherapeutic agents. Its expression in cancerous tissues can lead to multidrug resistance (MDR), a major obstacle in cancer treatment. ABCG2 is also expressed in various physiological barriers, such as the blood-brain barrier, the intestine, and the placenta, where it limits the absorption and distribution of its substrates. The development of potent and specific ABCG2 inhibitors is therefore of great interest to overcome MDR and enhance the therapeutic efficacy of various drugs.
Validating On-Target Effects: The Gold Standard
The most rigorous method to confirm that an inhibitor's effects are mediated through a specific target is to compare its activity in a biological system with and without the target protein. This is where knockout models, particularly Abcg2 knockout mice, become invaluable. If an inhibitor's effect is truly on-target, it will be observed in wild-type (WT) animals but will be absent or significantly diminished in their Abcg2 knockout counterparts.
Below is a comparative overview of experimental approaches to validate the on-target effects of ABCG2 inhibitors.
Comparative Efficacy of Known ABCG2 Inhibitors
The following table summarizes the in vitro potency of Ko143 and Febuxostat, two well-studied ABCG2 inhibitors. This data provides a benchmark for evaluating novel inhibitors like this compound.
| Inhibitor | Assay Type | System | Substrate | IC50 / EC90 | Reference |
| Ko143 | Vesicle Transport | ABCG2-expressing membrane vesicles | Urate | - | [1] |
| Mitoxantrone Resistance | ABCG2-overexpressing cells | Mitoxantrone | EC90 = 23 nM | [1] | |
| ATPase Activity | ABCG2-expressing membranes | ATP | IC50 = 9.7 nM | [2] | |
| Febuxostat | Vesicle Transport | ABCG2-expressing membrane vesicles | Urate | IC50 = 27 nM | [1] |
Note: IC50 is the half-maximal inhibitory concentration. EC90 is the concentration required to achieve 90% of the maximum effect.
Experimental Protocols for On-Target Validation
Here, we detail key experimental protocols for confirming the on-target effects of an ABCG2 inhibitor using both in vitro and in vivo knockout models.
In Vitro Validation using Knockout Cells
1. Substrate Accumulation Assay: This assay measures the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate from cells.
-
Cell Lines: Wild-type cells and CRISPR/Cas9-generated ABCG2 knockout cells.
-
Substrates: Pheophorbide A, Hoechst 33342, or BODIPY-prazosin.
-
Protocol:
-
Plate an equal number of wild-type and ABCG2 knockout cells.
-
Pre-incubate the cells with the test inhibitor (e.g., this compound) at various concentrations for 30-60 minutes.
-
Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 at 0.5 µM) and incubate for an additional 60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Expected Outcome: The inhibitor will increase substrate accumulation in wild-type cells in a dose-dependent manner. In contrast, the inhibitor will have little to no effect on substrate accumulation in ABCG2 knockout cells, as the target protein is absent.
2. Cytotoxicity Sensitization Assay: This assay determines if the inhibitor can sensitize cells to an ABCG2 substrate chemotherapeutic agent.
-
Cell Lines: Wild-type and ABCG2 knockout cancer cell lines.
-
Chemotherapeutic Agents: Mitoxantrone, topotecan, or SN-38.
-
Protocol:
-
Seed wild-type and ABCG2 knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of an ABCG2 substrate chemotherapeutic agent in the presence or absence of a fixed concentration of the test inhibitor.
-
After 72 hours, assess cell viability using an MTT or similar assay.
-
-
Expected Outcome: The inhibitor will significantly decrease the IC50 of the chemotherapeutic agent in wild-type cells. This sensitizing effect will be absent in ABCG2 knockout cells.
In Vivo Validation using Knockout Mice
1. Pharmacokinetic Studies: This is a crucial in vivo experiment to demonstrate on-target inhibition of ABCG2 in a physiological context.
-
Animal Models: Wild-type and Abcg2 knockout mice.
-
Substrate Drug: A known ABCG2 substrate with good oral bioavailability, such as sulfasalazine (B1682708) or topotecan.
-
Protocol:
-
Administer the test inhibitor (e.g., this compound) orally or via intraperitoneal injection to both wild-type and Abcg2 knockout mice.
-
After a suitable pre-treatment period, orally administer the ABCG2 substrate drug.
-
Collect blood samples at various time points.
-
Measure the plasma concentration of the substrate drug using LC-MS/MS.
-
-
Expected Outcome: In wild-type mice, the inhibitor will increase the plasma concentration and bioavailability (AUC) of the substrate drug by inhibiting its intestinal efflux mediated by Abcg2. In Abcg2 knockout mice, the bioavailability of the substrate drug will already be high, and the inhibitor will not cause a further significant increase, thus confirming the on-target effect.[1]
Specificity Assessment
To be a valuable therapeutic candidate, an ABCG2 inhibitor should ideally be selective and not significantly inhibit other important ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1).
Specificity Assays:
-
Cell-based assays: Similar to the substrate accumulation and cytotoxicity assays described above, but using cell lines that overexpress ABCB1 or ABCC1.
-
ATPase assays: Using membrane vesicles prepared from cells overexpressing ABCB1 or ABCC1 to measure the effect of the inhibitor on their ATPase activity.[2]
| Inhibitor | ABCG2 Inhibition | ABCB1 (P-gp) Inhibition | ABCC1 (MRP1) Inhibition | Selectivity | Reference |
| Ko143 | Potent (EC90 = 23 nM) | Inhibits at higher concentrations | Inhibits at higher concentrations | >200-fold selective for ABCG2 over P-gp and MRP-1 | [1][3] |
| Febuxostat | Potent (IC50 = 27 nM) | - | - | - | [1] |
Note: A truly specific inhibitor will show high potency against ABCG2 with minimal to no activity against other transporters at therapeutically relevant concentrations.
Visualizing the Validation Workflow and Signaling Pathway
Conclusion
The validation of on-target effects is a cornerstone of drug development. For ABCG2 inhibitors, the use of knockout models provides the most definitive evidence of target engagement. By following the experimental protocols outlined in this guide, researchers can rigorously assess the efficacy and specificity of novel compounds like this compound. The comparative data on established inhibitors such as Ko143 and Febuxostat offer a valuable reference for these evaluations. Ultimately, a thorough characterization using these methods will be instrumental in advancing promising ABCG2 inhibitors towards clinical applications for overcoming multidrug resistance in cancer and improving drug delivery.
References
Abcg2-IN-4 Versus Febuxostat: A Comparative Analysis of Potent ABCG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter: Abcg2-IN-4 and febuxostat (B1672324). ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical membrane transporter involved in the efflux of a wide range of substrates, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs. Understanding the characteristics of its inhibitors is paramount for developing strategies to overcome multidrug resistance and enhance therapeutic efficacy.
Performance Comparison
Quantitative Data Summary
| Compound | Target | IC50 Value | Assay Type | Reference |
| Febuxostat | ABCG2-mediated urate transport | 27 nM | Vesicular Transport Assay | [1] |
| This compound | ABCG2 | Not Available | Not Available |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is crucial for interpreting and comparing experimental data.
Vesicular Transport Assay for Febuxostat IC50 Determination
This in vitro assay is a standard method for quantifying the inhibitory activity of compounds on ABC transporters.
-
Preparation of ABCG2-Expressing Membrane Vesicles:
-
Human embryonic kidney (HEK) 293 cells are engineered to overexpress the human ABCG2 protein.
-
The cells are cultured and harvested.
-
Plasma membrane vesicles are prepared from the cells through a process of homogenization and differential centrifugation. This results in inside-out vesicles where the ATP-binding domain of the ABCG2 transporter is facing the external buffer.
-
-
Transport Assay:
-
The membrane vesicles are incubated in a reaction buffer containing ATP and a radiolabeled ABCG2 substrate, such as [¹⁴C]-uric acid.
-
Varying concentrations of the inhibitor (febuxostat) are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C to allow for substrate transport into the vesicles.
-
The reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles while allowing the free substrate to pass through.
-
The amount of radiolabeled substrate accumulated inside the vesicles is quantified using a scintillation counter.
-
-
Data Analysis:
-
The rate of ATP-dependent transport is calculated by subtracting the transport observed in the absence of ATP (non-specific binding) from the transport observed in the presence of ATP.
-
The percentage of inhibition at each febuxostat concentration is determined relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the transport activity, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Visualizing the Experimental Workflow and a Logical Comparison
Experimental Workflow for ABCG2 Inhibition Assay
Caption: Workflow for determining ABCG2 inhibitory activity using a vesicular transport assay.
Logical Comparison of ABCG2 Inhibitors
Caption: A logical comparison of the available data for febuxostat and this compound.
Signaling Pathways Involving ABCG2
The expression and activity of ABCG2 are regulated by various intracellular signaling pathways. Understanding these pathways can provide alternative strategies for modulating ABCG2 function. Key pathways include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activation of the PI3K/AKT pathway has been shown to upregulate ABCG2 expression, contributing to drug resistance.
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in various cancers. This pathway can directly regulate the transcription of the ABCG2 gene, leading to increased protein expression and drug efflux.
Diagram of ABCG2 Regulatory Signaling Pathways
References
Independent Validation of Abcg2-IN-4: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ABCG2 inhibitor, Abcg2-IN-4, with other established alternatives. The information is supported by experimental data and detailed methodologies for key assays.
This compound, also known as Compound K31, is a recently developed, orally active inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter. The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), plays a significant role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1] This guide summarizes the available data on this compound and compares its performance with other well-known ABCG2 inhibitors.
Quantitative Data Summary
The following table provides a comparative summary of the inhibitory potency of this compound and other selected ABCG2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | IC50 (ABCG2) | Cell Line/Assay Conditions | Reference |
| This compound (K31) | Data from primary publication not fully available in public domain | ABCG2 inhibition assessed | [2] |
| Ko143 | 9.7 nM | ATPase activity assay | [3][4] |
| 26 nM (EC90) | BCRP inhibition | [5] | |
| 0.16 µM | PPIX-based ABCG2 activity assay in A549 cells | [6] | |
| Elacridar (B1662867) (GF120918) | ~300-600 nM | MDCK-BCRP or Caco-2 cells | [7] |
| 127 nM - 430 nM | Various assays (Hoechst 33342, mitoxantrone (B413) efflux, pheophorbide A) | [8] | |
| Febuxostat | 27 nM | Urate transport activity in membrane vesicles | [9][10] |
Performance Comparison
This compound was developed through the structural modification of Ko143 with the aim of improving its metabolic stability and pharmacokinetic profile.[2] While the precise IC50 value for this compound is not publicly available in the reviewed literature, the primary publication indicates that it possesses potent ABCG2 inhibitory activity.[2]
Compared to its parent compound, Ko143, this compound demonstrates significantly improved metabolic stability in human liver microsomes and enhanced oral bioavailability in mice.[2] This suggests that this compound may have a more favorable pharmacokinetic profile for in vivo applications.
Ko143 is a highly potent and widely used ABCG2 inhibitor, but it is known to be unstable in plasma and can also inhibit other ABC transporters like ABCB1 (P-gp) at higher concentrations, indicating a lack of complete specificity.[3] Elacridar is a dual inhibitor of ABCG2 and P-gp.[11] Febuxostat, a drug approved for treating hyperuricemia, has been identified as a potent and specific ABCG2 inhibitor.[9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ABCG2 inhibitors are provided below.
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. The release of inorganic phosphate (B84403) (Pi) from ATP is quantified colorimetrically.
-
Preparation of Membrane Vesicles: Prepare membrane vesicles from cells overexpressing ABCG2.
-
Incubation: Incubate the membrane vesicles in an assay buffer.
-
Addition of Inhibitor: Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a solution of ATP (e.g., 5 mM).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Measurement: Measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay. The ATPase activity is calculated as the difference in Pi produced in the presence and absence of an ATPase inhibitor like sodium orthovanadate (Na3VO4).[12]
Cellular ABCG2 Inhibition Assay using Hoechst 33342
This cell-based assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.
-
Cell Culture: Culture cells overexpressing ABCG2 in an appropriate medium.
-
Staining Solution Preparation: Prepare a staining solution by diluting a stock solution of Hoechst 33342 in a suitable buffer like PBS.
-
Incubation with Inhibitor: Incubate the cells with the test inhibitor for a specified period.
-
Addition of Hoechst 33342: Add the Hoechst 33342 staining solution to the cells and incubate for 5-10 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Imaging/Quantification: Image the cells using a fluorescence microscope or quantify the intracellular fluorescence using a plate reader or flow cytometer. Increased fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.[13][14]
Protoporphyrin IX (PPIX) Efflux Assay
This assay is particularly relevant for this compound, as its primary validation was in the context of preventing protoporphyrin IX (PPIX)-mediated phototoxicity.[2]
-
Cell Culture and Treatment: Culture erythroid cells and treat them to induce PPIX production.
-
Incubation with Inhibitor: Incubate the cells with the ABCG2 inhibitor (e.g., this compound) or a vehicle control.
-
Sample Collection: After incubation, collect the cell culture medium.
-
PPIX Extraction: Extract PPIX from the culture medium using an appropriate solvent mixture (e.g., ethanol/DMSO/acetic acid).[15]
-
Quantification: Analyze the extracted PPIX using high-performance liquid chromatography (HPLC) with fluorescence detection (Excitation: ~405 nm, Emission: ~620-635 nm).[15][16] A decrease in PPIX in the culture medium in the presence of the inhibitor indicates a reduction in ABCG2-mediated efflux from the cells.
Visualizations
ABCG2-Mediated Drug Efflux and Inhibition
Caption: ABCG2 transporter actively pumps drugs out of the cell, which is blocked by this compound.
Experimental Workflow for ABCG2 Inhibitor Validation
References
- 1. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ABCG2 ATPase Assay [bio-protocol.org]
- 13. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protoporphyrin (PPIX) efflux by the MacAB-TolC pump in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Abcg2-IN-4 and Potent Small Molecule Inhibitors
Disclaimer: No specific Safety Data Sheet (SDS) or disposal information is publicly available for a compound with the exact name "Abcg2-IN-4". The following guidelines are based on established best practices for the handling and disposal of potent, non-characterized small molecule inhibitors and other hazardous laboratory chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of research-grade chemical compounds like this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, it is critical to handle the chemical with appropriate care. For a potent small molecule inhibitor of unknown toxicity, stringent safety measures are required.
-
Consult the Safety Data Sheet (SDS): For any known chemical, the SDS is the primary source of information regarding hazards, handling, and disposal. If an SDS is not available, the compound should be treated as highly hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling potent chemical compounds. This includes, at a minimum:
-
Work Area: Handle the compound and its waste in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful segregation and labeling.[2] Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[2][3]
Step 1: Waste Identification and Segregation
Properly segregate waste at the point of generation to prevent dangerous chemical reactions.[4]
-
Solid Waste: This includes contaminated consumables such as gloves, weigh boats, paper towels, and pipette tips.
-
Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Liquid Waste: This includes unused stock solutions, cell culture media containing the compound, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or glass pipettes contaminated with the compound should be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5]
Step 2: Waste Container Labeling
All hazardous waste containers must be properly labeled from the moment the first piece of waste is added.[7]
-
Use your institution's official hazardous waste tag.[2]
-
The label must include:
-
The full chemical name(s) of the contents (no abbreviations or formulas).[2][3]
-
The approximate concentrations and quantities of each component.
-
The date of waste generation (the date the first waste was added).[2]
-
The Principal Investigator's name, lab location, and contact information.[2]
-
Relevant hazard pictograms (e.g., toxic, irritant).[2]
Step 3: Waste Storage
Store waste containers safely in the laboratory pending pickup by the EHS department.
-
Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8]
-
Containment: Keep waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[3][7]
-
Segregation: Ensure incompatible waste streams are stored separately (e.g., acids and bases).[5][7]
-
Container Condition: Containers must be in good condition, with no leaks or cracks, and must be kept closed at all times except when adding waste.[3][7]
Step 4: Arranging for Disposal
-
Once a waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check with your EHS), contact your institution's EHS or hazardous waste program to schedule a pickup.[8]
-
Do not move hazardous waste outside of your designated laboratory space. Trained EHS personnel will handle the transport and final disposal.
III. Decontamination and Spill Management
-
Glassware Decontamination: Glassware that has come into contact with a potent compound should be triple-rinsed with a suitable solvent capable of dissolving the compound. The rinsate must be collected and disposed of as hazardous liquid waste.[3][7] After rinsing, the glassware can typically be washed normally.
-
Spill Cleanup: In the event of a spill, follow your laboratory's established spill response protocol. For a small spill of a potent compound:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as solid hazardous waste.
-
For large spills or spills of highly toxic materials, evacuate the area and contact your institution's emergency response team immediately.[1]
-
IV. Data Presentation: Waste Handling Summary
| Waste Type | Container | Key Handling Procedures |
| Solid Waste (Gloves, wipes, etc.) | Lined, leak-proof container with a secure lid. | Label as "Hazardous Waste," list all chemical contaminants. Keep container closed. |
| Liquid Waste (Solutions, rinsate) | Chemically compatible, shatter-proof bottle with a screw cap. | Label with full chemical names and concentrations. Segregate incompatibles. Use secondary containment. |
| Sharps Waste (Needles, glass) | Puncture-resistant sharps container. | Label as "Chemically Contaminated Sharps." Do not overfill. |
| Empty Stock Containers | Original product bottle. | For highly toxic substances, triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then deface the label before disposal in regular trash or glass recycling.[7] |
V. Experimental Protocols and Visualizations
As "this compound" is not a characterized compound with published experiments, a specific experimental protocol cannot be cited. The disposal workflow provided below is a generalized procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Abcg2-IN-4
Essential guidance for the safe laboratory use of Abcg2-IN-4, a potent ABCG2 inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors.[1][2][3] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Safety Operating Guide
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C.[2] Always confirm the recommended storage conditions on the product vial or datasheet. Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after each use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste materials contaminated with this compound must be treated as hazardous chemical waste.[2][3]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1][2] |
| Decontamination | All non-disposable equipment should be decontaminated according to established laboratory protocols for potent compounds. |
Note: All disposal must be in strict accordance with local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
